Product packaging for Decane-1,9-diol(Cat. No.:CAS No. 3208-05-7)

Decane-1,9-diol

Cat. No.: B2726444
CAS No.: 3208-05-7
M. Wt: 174.284
InChI Key: BRBMYNGGGPTKKL-UHFFFAOYSA-N
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Description

1,9-decanediol is a diol that is decane substituted by hydroxy groups at position 1 and 9. It is a natural product found in rice root exudates and acts as an effective biological nitrification inhibitor for soil ammonia-oxidizing bacteria and archaea. It has a role as a nitrification inhibitor and a plant metabolite. It is a primary alcohol, a diol, an aliphatic alcohol and a secondary alcohol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O2 B2726444 Decane-1,9-diol CAS No. 3208-05-7

Properties

IUPAC Name

decane-1,9-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-10(12)8-6-4-2-3-5-7-9-11/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBMYNGGGPTKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3208-05-7
Record name decane-1,9-diol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Decane-1,9-diol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decane-1,9-diol, a long-chain aliphatic diol, is a molecule of growing interest in various scientific fields.[1] It is a naturally occurring compound found in rice root exudates, where it plays a role as a biological nitrification inhibitor.[2][3] Its unique structure, featuring hydroxyl groups at the 1st and 9th positions of a ten-carbon chain, imparts specific physical and chemical properties that make it a valuable building block in organic synthesis and polymer chemistry, as well as a subject of investigation in agriculture and pharmaceuticals.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and key applications of this compound.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application and reactivity. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₂₂O₂[2][3]
Molecular Weight 174.28 g/mol [2][3]
CAS Number 3208-05-7[2]
Appearance White solid (Predicted)
Melting Point Not experimentally determined. For comparison, 1,10-decanediol has a melting point of 72-75 °C.[4]
Boiling Point Not experimentally determined. For comparison, 1,10-decanediol has a boiling point of 297 °C.[4]
Density Not experimentally determined. For comparison, 1,10-decanediol has a density of 0.891 g/cm³ at 80 °C.[4]
Solubility Poorly soluble in water.[4] Soluble in alcohols and other organic solvents.
LogP (Predicted) 2.4[2]

Experimental Protocols

Synthesis of this compound

While various synthetic routes to diols exist, a common laboratory-scale approach for the synthesis of α,ω-diols involves the reduction of the corresponding dicarboxylic acid or its ester. A representative protocol for the synthesis of a diol from a dicarboxylic acid ester is detailed below. This can be adapted for the synthesis of this compound from a suitable precursor like a derivative of sebacic acid.

Representative Protocol: Reduction of a Dicarboxylic Acid Ester

  • Esterification: A dicarboxylic acid (e.g., sebacic acid) is refluxed with an excess of an alcohol (e.g., ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to produce the corresponding diethyl ester. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure, and the crude ester is purified by distillation or chromatography.

  • Reduction: The purified diethyl ester is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether. A reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a Lewis acid, is slowly added to the solution at 0 °C. The reaction mixture is then stirred at room temperature until the reduction is complete (monitored by TLC or gas chromatography).

  • Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude diol.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Analytical Methods: Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of this compound, for example, in determining its purity or quantifying its presence in a sample matrix.

GC Analysis Conditions:

  • Instrument: Agilent 8890 Gas Chromatograph or equivalent.

  • Column: A polar capillary column, such as one with a modified polyethylene glycol phase (e.g., SPB-1000), is often a good choice for the analysis of diols to minimize peak tailing.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 310 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 20 °C/min.

    • Ramp 2: Increase to 180 °C at a rate of 3 °C/min.

  • Carrier Gas: Helium or Nitrogen.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

Table 2: Spectroscopic Data of this compound
TechniqueData
¹H NMR Predicted chemical shifts would show a complex multiplet for the methine proton adjacent to the secondary alcohol, a triplet for the methylene protons adjacent to the primary alcohol, a doublet for the methyl group, and a series of multiplets for the other methylene protons in the chain.
¹³C NMR Predicted chemical shifts would include signals for the two carbons bearing hydroxyl groups (one secondary and one primary), a signal for the methyl carbon, and several signals for the methylene carbons in the aliphatic chain.
Infrared (IR) A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. C-H stretching absorptions just below 3000 cm⁻¹. C-O stretching absorptions in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum would be expected to show a weak or absent molecular ion peak (M⁺) at m/z 174. Common fragmentation patterns for long-chain alcohols include the loss of water (M-18) and alpha-cleavage.

Applications in Research and Drug Development

This compound has several notable applications that are of interest to researchers and drug development professionals.

  • Biological Nitrification Inhibitor: As a natural product, this compound has been identified as an effective biological nitrification inhibitor (BNI).[2][3] This property is significant in agriculture for improving nitrogen use efficiency and reducing nitrous oxide emissions.[3]

  • Polymer Synthesis: The two hydroxyl groups of this compound make it a useful monomer for the synthesis of polyesters and other polymers.[3] Its incorporation into polymer chains can influence the material's physical properties.

  • Pharmaceutical Applications: There is interest in the use of diols in pharmaceutical formulations, for example, as solubilizing agents.[3] The specific properties of this compound may offer advantages in certain drug delivery systems.

  • Influence on Plant Growth: Research has indicated that this compound can enhance root growth in plants like Arabidopsis. This effect is thought to be mediated through its influence on abscisic acid (ABA) signaling pathways and auxin transport mechanisms.[3]

Signaling Pathway Involvement: Abscisic Acid (ABA) Signaling

This compound is reported to influence the abscisic acid (ABA) signaling pathway, a crucial pathway in plants that regulates various processes, including stress responses and development. While the precise molecular interactions of this compound with the components of this pathway are still under investigation, a general overview of the core ABA signaling cascade is presented below. It is hypothesized that this compound may modulate the activity of one or more of the key protein families in this pathway.

ABA_Signaling_Pathway cluster_extracellular Extracellular/Apoplast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ABA Abscisic Acid (ABA) PYR_PYL PYR/PYL Receptors ABA->PYR_PYL Binds to PP2C PP2C Phosphatases PYR_PYL->PP2C Inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 Inhibits (Dephosphorylates) Downstream Downstream Targets (Transcription Factors, Ion Channels) SnRK2->Downstream Activates (Phosphorylates) Gene_Expression Gene Expression (Stress Response) Downstream->Gene_Expression Decanediol This compound (Proposed Influence) Decanediol->PYR_PYL Modulates? Decanediol->PP2C Modulates? Decanediol->SnRK2 Modulates?

Core components of the ABA signaling pathway and points of proposed influence by this compound.

Conclusion

This compound is a versatile molecule with a range of existing and potential applications. Its unique chemical structure provides a foundation for its role as a biological nitrification inhibitor, a monomer in polymer synthesis, and a compound of interest in pharmaceutical and agricultural research. Further investigation into its precise physical properties, optimized synthesis protocols, and the detailed molecular mechanisms of its biological activities will undoubtedly expand its utility and scientific importance. This guide serves as a foundational resource for professionals engaged in research and development involving this promising long-chain diol.

References

A Technical Guide to the Solubility of 1,9-Decanediol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of the solubility of 1,9-decanediol, a long-chain aliphatic diol relevant in materials science, agriculture, and pharmaceutical research.[1][2] Recognizing the scarcity of publicly available quantitative solubility data for this specific isomer, this guide focuses on its predicted solubility based on molecular structure and furnishes a detailed experimental protocol for its determination in common laboratory solvents. This paper is intended to be a practical resource for researchers, scientists, and drug development professionals, enabling them to generate precise solubility data essential for synthesis, formulation, and purification processes.

Introduction to 1,9-Decanediol

Decane-1,9-diol (C₁₀H₂₂O₂) is an aliphatic diol featuring a ten-carbon backbone with hydroxyl (-OH) groups at the C1 and C9 positions.[3] Unlike its more common symmetric isomer, 1,10-decanediol, the asymmetric placement of a primary and a secondary hydroxyl group in 1,9-decanediol can impart unique chemical properties. This compound serves as a versatile building block in polymer chemistry and organic synthesis.[2] In agricultural science, it has been identified as a biological nitrification inhibitor, and in pharmaceuticals, it can be involved in drug solubilization.[1][3]

A fundamental physical property governing the utility of any chemical compound in a laboratory or industrial setting is its solubility. Accurate solubility data is critical for:

  • Reaction Solvent Selection: Ensuring reactants are in the same phase for optimal reaction kinetics.

  • Purification: Developing effective crystallization and extraction procedures.

  • Formulation Development: Creating stable and homogenous solutions, emulsions, or suspensions.

  • Material Science: Controlling polymerization processes and the properties of resulting materials.[2]

Predicted Solubility Profile

The solubility of 1,9-decanediol is dictated by the balance between its polar and nonpolar characteristics.

  • Polar Nature: The two hydroxyl groups can participate in hydrogen bonding with polar solvents. The primary (-CH₂OH) and secondary (-CHOH) alcohols allow it to act as both a hydrogen bond donor and acceptor.

  • Nonpolar Nature: The long, nine-carbon aliphatic chain (-(CH₂)₈-) is hydrophobic and contributes significantly to the molecule's nonpolar character.

Based on the "like dissolves like" principle, the following solubility profile can be predicted:

  • High Solubility: Expected in solvents of intermediate polarity that can interact with both the hydroxyl groups and the alkyl chain, such as short-chain alcohols (e.g., ethanol, methanol, isopropanol).

  • Moderate to Low Solubility: In polar aprotic solvents like acetone or ethyl acetate, where hydrogen bond donation from the solvent is not possible.

  • Very Low Solubility: In highly polar solvents like water, the large hydrophobic carbon chain will dominate, leading to poor solvation. Similarly, in nonpolar solvents like hexane or toluene, the polar hydroxyl groups will hinder dissolution.

Quantitative Solubility Data

SolventCompoundSolubility ValueTemperature (°C)
Water1,10-DecanediolInsoluble / Poorly soluble~25
Water1,2-Decanediol579 mg/L20
Alcohol (General)1,10-DecanediolSolubleNot Specified
Hot Ether1,10-DecanediolSolubleNot Specified
Petroleum Ether1,10-DecanediolInsolubleNot Specified

Note: The data presented is for isomeric analogs of 1,9-decanediol and should be used for estimation purposes only.

Experimental Protocol for Determining Equilibrium Solubility

The following is a generalized, robust protocol for determining the equilibrium solubility of a solid compound like 1,9-decanediol. This method is adapted from standard laboratory procedures for solubility testing.[4][5][6][7]

Principle

This protocol employs the isothermal equilibrium shake-flask method. An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a prolonged period to ensure that the liquid phase becomes saturated and reaches equilibrium with the undissolved solid. The concentration of the solute in the saturated supernatant is then measured analytically.

Materials and Equipment
  • 1,9-Decanediol (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, toluene) of analytical grade

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge capable of holding the vials

  • Calibrated pipettes and syringes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation (e.g., HPLC-UV, GC-MS, or a gravimetric setup)

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid 1,9-decanediol to a pre-weighed glass vial. An amount that is visibly in excess after dissolution is sufficient.

  • Solvent Addition: Add a precisely known volume or mass of the desired solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a constant temperature shaker set to the target temperature (e.g., 25 °C). Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 48 hours. The rate of dissolution decreases as the solution approaches saturation.[5]

  • Phase Separation: After the equilibration period, remove the vials and let them stand at the same constant temperature to allow the excess solid to sediment. For fine suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. To ensure no solid particulates are transferred, it is highly recommended to pass the aliquot through a syringe filter into a clean, pre-weighed vial.

  • Quantification: Determine the concentration of 1,9-decanediol in the filtered supernatant using a pre-validated analytical method.

    • Gravimetric Analysis: Accurately weigh the vial containing the aliquot of the saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the diol. Weigh the vial again to determine the mass of the residual 1,9-decanediol.

    • Chromatographic Analysis (HPLC/GC): Dilute the aliquot with a suitable solvent and analyze it using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The concentration is determined by comparing the peak area to a calibration curve prepared with known standards.

Data Calculation

The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/L, mg/mL, or g/100 g solvent).

  • For Gravimetric Analysis: Solubility (g/L) = (Mass of residue in g) / (Volume of aliquot in L)

  • For Chromatographic Analysis: The concentration is obtained directly from the instrument's calibration curve after accounting for any dilution factors.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Reporting prep_solid 1. Add excess 1,9-Decanediol to vial prep_solvent 2. Add known volume of solvent equil 3. Agitate at constant temperature (24-48h) prep_solvent->equil sep_settle 4. Sedimentation or Centrifugation equil->sep_settle sep_sample 5. Withdraw & Filter Supernatant sep_settle->sep_sample analysis 6. Quantify Concentration (HPLC, GC, Gravimetric) sep_sample->analysis report 7. Calculate & Report Solubility (g/L) analysis->report

Caption: Workflow for the experimental determination of 1,9-decanediol solubility.

References

An In-depth Technical Guide to the Physicochemical Properties of Decane-1,9-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Decane-1,9-diol is a long-chain aliphatic diol with hydroxyl groups at the 1st and 9th positions.[1] This structure imparts both polar and non-polar characteristics, making it a subject of interest in various fields. It is found naturally in rice root exudates and is recognized for its role as a biological nitrification inhibitor, which is significant for sustainable agriculture.[1][2] For researchers in material science and pharmaceuticals, it serves as a monomer for creating bio-based polyesters and polyurethanes and has potential applications in drug solubilization.[1][3]

Physicochemical Data

Accurate physical property data is crucial for the purification, formulation, and application of chemical compounds. While specific experimental melting and boiling points for this compound are not cited in readily accessible databases, other relevant computed properties are summarized below.

PropertyValueSource
CAS Number 3208-05-7[3][4]
Molecular Formula C₁₀H₂₂O₂[1][2]
Molecular Weight 174.28 g/mol [1][2]
Melting Point Data Not Available
Boiling Point Data Not Available[5]
XLogP3 (Computed) 2.4[2]

Experimental Protocols for Property Determination

For researchers who synthesize or procure this compound, determining its physical properties is a critical step for identity confirmation and purity assessment. The following sections describe the standard experimental protocols for measuring melting and boiling points.

The melting point is a key indicator of a solid compound's purity. Pure crystalline substances typically exhibit a sharp melting range of 0.5-1.0°C.[6] Impurities tend to lower the melting point and broaden the range.[6]

Methodology: Capillary Method using a Mel-Temp Apparatus

  • Sample Preparation: A small amount of dry, solid this compound is finely crushed. The open end of a glass capillary tube is jabbed into the powder to collect a sample.[7] The tube is then inverted and tapped gently, or dropped through a long vertical tube, to pack the solid into the sealed end to a height of 2-3 mm.[7][8]

  • Apparatus Setup: The packed capillary tube is placed into a sample slot of a melting point apparatus (e.g., a Mel-Temp or DigiMelt unit).[6][8]

  • Heating and Observation: The apparatus is heated at a medium rate to approximately 20°C below the expected (or preliminary) melting point. The heating rate is then reduced significantly, to about 1-2°C per minute, to ensure thermal equilibrium.[6][7]

  • Data Recording: The temperature is recorded at two points: T1, when the first droplet of liquid appears, and T2, when the last crystal of the solid melts completely. The melting range is reported as T1-T2.[9]

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10] It is a characteristic property used for identification and assessing purity.[11]

Methodology: Thiele Tube Method

This micro-method is suitable for small sample quantities.[12]

  • Sample Preparation: Approximately 0.5 mL of liquid this compound is placed in a small test tube or a Durham tube. A capillary tube, sealed at one end, is placed into the liquid with the open end down.[12]

  • Apparatus Setup: The sample tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb. This assembly is then inserted into a Thiele tube containing a high-boiling-point oil (e.g., mineral oil), with the sample positioned midway in the oil.[12]

  • Heating and Observation: The side arm of the Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a continuous and vigorous stream of bubbles emerges from the capillary tip.[12]

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[12] This temperature is recorded along with the atmospheric pressure.[9]

Logical Workflow: Synthesis and Characterization

The physical properties of this compound are typically measured after its synthesis and purification. A plausible synthetic route is the osmium-catalyzed dihydroxylation of 1,9-decadiene. The following diagram illustrates the workflow from synthesis to characterization.

G start Start: 1,9-Decadiene reaction Dihydroxylation Reaction start->reaction reagents Reagents: OsO₄ (catalyst) NMO (co-oxidant) Acetone/Water reagents->reaction workup Quenching & Extraction reaction->workup Crude Product purification Purification (Column Chromatography) workup->purification characterization Characterization purification->characterization Isolated Product mp Melting Point Determination characterization->mp bp Boiling Point Determination characterization->bp nmr NMR Spectroscopy characterization->nmr ms Mass Spectrometry characterization->ms product Pure this compound mp->product bp->product nmr->product ms->product

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Decane-1,9-diol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, specific thermogravimetric analysis (TGA) data for Decane-1,9-diol is limited. The following guide presents a representative analysis based on the known thermal behavior of similar long-chain aliphatic diols and general principles of thermal decomposition for organic compounds. The quantitative data provided is illustrative and intended to serve as a practical example for researchers.

Introduction

This compound is a long-chain aliphatic diol with applications in various fields, including polymer synthesis and as a specialty chemical intermediate. Understanding its thermal stability and decomposition profile is crucial for its application in processes involving elevated temperatures, such as melt polymerization or as a component in formulations subjected to thermal stress. Thermogravimetric analysis (TGA) is a fundamental technique for characterizing these properties by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. This guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound, detailed experimental protocols, and a visual representation of the analytical workflow.

Expected Thermal Decomposition Profile

The thermal decomposition of this compound in an inert atmosphere (e.g., nitrogen or argon) is anticipated to occur in distinct stages. Initially, as the temperature increases, the compound will melt and then begin to vaporize at its boiling point. However, at higher temperatures, thermal decomposition will become the dominant process. The primary decomposition pathway is expected to involve dehydration (loss of water molecules) and subsequent cleavage of the carbon-carbon bonds, leading to the formation of volatile smaller molecules and eventual complete pyrolysis.

A typical TGA curve would likely show an initial stable baseline, followed by a significant weight loss step corresponding to the primary decomposition of the diol. The onset temperature of this decomposition is a key indicator of its thermal stability.

Quantitative Data Summary

The following table summarizes hypothetical but representative quantitative data for the thermogravimetric analysis of this compound. This data is based on the expected behavior of similar long-chain aliphatic diols.

ParameterValueUnitDescription
Onset Decomposition Temperature (Tonset)~ 200 - 220°CThe temperature at which significant weight loss begins.
Temperature of Maximum Decomposition Rate (Tpeak)~ 250 - 270°CThe temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.
Final Decomposition Temperature (Tfinal)~ 300 - 320°CThe temperature at which the primary decomposition is complete.
Total Weight Loss> 99%The percentage of the initial sample mass lost during the analysis, indicating complete volatilization of the decomposition products.
Residue at 600 °C< 1%The percentage of the initial sample mass remaining at the end of the analysis in an inert atmosphere.

Experimental Protocol

A detailed methodology for conducting a thermogravimetric analysis of this compound is provided below. This protocol is based on standard practices for organic compounds.

1. Instrumentation:

  • A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of a linear heating rate.

  • High-purity nitrogen (99.999%) or argon as the purge gas.

  • Alumina or platinum crucibles.

2. Sample Preparation:

  • Ensure the this compound sample is pure and dry. If necessary, dry the sample under vacuum at a temperature below its melting point to remove any residual solvent or moisture.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible. A smaller sample size helps to minimize thermal gradients within the sample.

3. TGA Instrument Parameters:

  • Purge Gas: Nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition.

  • Heating Rate: A linear heating rate of 10 °C/min is standard for routine analysis. Slower or faster heating rates can be used to investigate the kinetics of decomposition.

  • Temperature Program:

    • Equilibrate at 30 °C for 10 minutes to ensure a stable starting mass.

    • Ramp from 30 °C to 600 °C at 10 °C/min.

    • Hold at 600 °C for 5 minutes to ensure complete decomposition.

  • Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.

4. Data Analysis:

  • Plot the percentage of weight loss as a function of temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve (the DTG curve) to determine the temperature of the maximum rate of weight loss (Tpeak).

  • Determine the onset temperature of decomposition (Tonset) using the tangent method on the TGA curve.

  • Quantify the total weight loss and the percentage of residue remaining at the end of the experiment.

Visualizing the TGA Workflow

The following diagram illustrates the logical workflow of a typical thermogravimetric analysis experiment.

TGA_Workflow start Start sample_prep Sample Preparation (Weigh 5-10 mg) start->sample_prep instrument_setup Instrument Setup (Purge Gas, Heating Rate) sample_prep->instrument_setup run_experiment Run TGA Experiment (Heat from 30°C to 600°C) instrument_setup->run_experiment data_acquisition Data Acquisition (Mass, Temperature, Time) run_experiment->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis tga_curve Generate TGA Curve (% Weight Loss vs. Temp) data_analysis->tga_curve Plot Data dtg_curve Generate DTG Curve (Derivative of TGA) data_analysis->dtg_curve Calculate Derivative determine_params Determine Key Parameters (Tonset, Tpeak, % Residue) tga_curve->determine_params dtg_curve->determine_params end End determine_params->end

Caption: A flowchart of the experimental workflow for Thermogravimetric Analysis.

Conclusion

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyesters Using Decane-1,9-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biodegradable polyesters utilizing decane-1,9-diol as a key monomer. The resulting aliphatic polyesters possess properties that make them attractive candidates for various biomedical applications, including drug delivery systems and tissue engineering scaffolds.[1][2]

Introduction

Aliphatic polyesters are a significant class of biodegradable polymers with applications in the biomedical field due to their biocompatibility and susceptibility to hydrolytic degradation.[3] The incorporation of long-chain diols, such as this compound, into the polyester backbone can modulate physical properties like crystallinity, thermal characteristics, and degradation kinetics. This allows for the fine-tuning of material properties to suit specific applications, such as controlled drug release.[1][4]

Two primary methods for the synthesis of polyesters from this compound and a dicarboxylic acid are detailed below: thermal polycondensation and enzymatic polymerization. Thermal polycondensation is a conventional and robust method, while enzymatic polymerization offers a greener alternative, proceeding under milder conditions and avoiding potentially toxic metal catalysts.[5][6]

Data Presentation

The following tables summarize typical quantitative data for aliphatic polyesters synthesized from long-chain diols and various dicarboxylic acids. These values can be used as a reference for the expected properties of polyesters derived from this compound.

Table 1: Thermal Properties of Aliphatic Polyesters

Diol MonomerDicarboxylic AcidSynthesis MethodT_g (°C)T_m (°C)Reference
1,10-Decanediol2,5-Furandicarboxylic AcidPolycondensation51 - 90147 - 175[7]
1,4-ButanediolSuccinic AcidEnzymatic Melt Polycondensation--[8]
Isosorbide/1,4-ButanediolTerephthalic AcidTwo-Step Melt Polycondensation>90-[9]
1,8-OctanediolAdipic AcidEnzymatic Polycondensation--[10]

Table 2: Molecular Weight and Mechanical Properties of Aliphatic Polyesters

Diol MonomerDicarboxylic AcidSynthesis MethodM_n ( g/mol )M_w ( g/mol )Elongation at Break (%)Tensile Modulus (MPa)Reference
1,10-Decanediol2,5-Furandicarboxylic AcidSolution Polycondensationup to 187,00041,400 - 48,300270 - 320980 - 1800[7]
1,4-ButanediolSuccinic AcidEnzymatic Melt Polycondensation-~23,400--[8][11]
Isosorbide/1,4-ButanediolTerephthalic AcidTwo-Step Melt Polycondensation18,000 - 42,000-->1850[9]
1,8-OctanediolAdipic AcidEnzymatic Polycondensation5,480 - 22,600---[10]

Experimental Protocols

Protocol 1: Thermal Polycondensation of this compound and Sebacic Acid

This protocol describes a two-stage melt polycondensation method to synthesize poly(this compound sebacate).

Materials:

  • This compound

  • Sebacic acid

  • Titanium(IV) isopropoxide (catalyst)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation condenser and collection flask

  • Heating mantle with temperature controller

  • Vacuum pump

  • Nitrogen inlet

Procedure:

  • Esterification Stage:

    • Place equimolar amounts of this compound and sebacic acid into the three-neck flask.

    • Add the catalyst, Titanium(IV) isopropoxide, at a concentration of approximately 0.1 mol% relative to the diacid.

    • Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

    • Heat the mixture to 180-200°C under a slow stream of nitrogen gas.

    • Continue the reaction for 4-6 hours, collecting the water byproduct in the collection flask. The reaction is considered complete when approximately 95% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum, reducing the pressure to below 1 mbar over a period of about 1 hour.

    • Continue the polycondensation under high vacuum for an additional 4-6 hours to increase the molecular weight of the polyester.

    • The viscosity of the reaction mixture will increase significantly.

    • To stop the reaction, remove the heat and break the vacuum with nitrogen gas.

    • The resulting polyester can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., cold methanol).

    • Dry the purified polymer under vacuum until a constant weight is achieved.

Protocol 2: Enzymatic Polymerization of this compound and Succinic Acid

This protocol details the synthesis of poly(this compound succinate) using an immobilized lipase catalyst, offering a more environmentally friendly approach.

Materials:

  • This compound

  • Divinyl succinate (activated monomer)

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

  • Anhydrous toluene (solvent)

  • Molecular sieves (3Å or 4Å)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating plate or oil bath

  • Vacuum line

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, combine equimolar amounts of this compound and divinyl succinate.

    • Add anhydrous toluene to dissolve the monomers (e.g., at a concentration of 0.5 M).

    • Add immobilized CALB (typically 10% by weight of the monomers) and molecular sieves to the flask.

    • Seal the flask and place it on a magnetic stirrer with heating.

  • Polymerization:

    • Heat the reaction mixture to 60-80°C with continuous stirring.

    • The reaction is typically carried out for 24-72 hours.

    • The progress of the polymerization can be monitored by analyzing aliquots using techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight.

  • Purification:

    • After the desired reaction time, cool the mixture to room temperature.

    • Filter off the enzyme and molecular sieves.

    • Precipitate the polyester by pouring the toluene solution into a large volume of a non-solvent such as cold methanol.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh cold methanol to remove any unreacted monomers.

    • Dry the final polyester product under vacuum at room temperature until a constant weight is achieved.

Visualizations

Polyester_Synthesis_Workflow cluster_Monomers Monomer Preparation cluster_Polymerization Polymerization cluster_Purification Purification cluster_Characterization Characterization Monomer1 This compound Reaction Thermal Polycondensation or Enzymatic Polymerization Monomer1->Reaction Monomer2 Dicarboxylic Acid / Divinyl Ester Monomer2->Reaction Dissolution Dissolution in Solvent Reaction->Dissolution Precipitation Precipitation in Non-solvent Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying GPC GPC (Mw, Mn, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR DSC DSC (Tg, Tm) Drying->DSC TGA TGA (Thermal Stability) Drying->TGA

Caption: Experimental workflow for polyester synthesis and characterization.

Drug_Delivery_Application Polyester This compound based Polyester Encapsulation Drug Encapsulation (e.g., nanoprecipitation) Polyester->Encapsulation Drug Therapeutic Agent Drug->Encapsulation Nanoparticles Drug-loaded Nanoparticles Encapsulation->Nanoparticles Release Controlled Drug Release (Hydrolysis/Enzymatic Degradation) Nanoparticles->Release Target Target Tissue/Cells Release->Target

References

Application of Decane-1,9-diol in Polyurethane Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethanes (PUs) are a versatile class of polymers renowned for their wide range of properties, from rigid foams to flexible elastomers. These properties are meticulously controlled by the selection of their constituent monomers: a diisocyanate, a polyol (soft segment), and a chain extender (hard segment). The chain extender, typically a low molecular weight diol or diamine, plays a crucial role in defining the hard segment domains, which act as physical crosslinks and significantly influence the final mechanical and thermal properties of the polyurethane.

This document provides detailed application notes and protocols on the use of decane-1,9-diol as a chain extender in the synthesis of polyurethanes. This compound, a long-chain aliphatic diol, is a unique chain extender that can impart increased flexibility and a lower glass transition temperature to the resulting polyurethane, making it a candidate for applications requiring enhanced elasticity and performance at low temperatures. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents a generalized protocol based on the use of similar long-chain aliphatic diols. Researchers should consider this a foundational method, with the understanding that optimization of reaction conditions and stoichiometry is likely necessary.

Data Presentation: Representative Properties of Polyurethanes with Long-Chain Diol Chain Extenders

The following tables summarize representative quantitative data for polyurethanes synthesized with long-chain aliphatic diols. This data is intended to provide a comparative baseline for researchers working with this compound. Note: This data is compiled from studies on various long-chain diols and should be considered illustrative, not as experimentally determined values for this compound-based polyurethanes.

Table 1: Representative Mechanical Properties of Polyurethanes with Varying Chain Extenders

Chain ExtenderTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
1,4-Butanediol35 - 50400 - 60085 - 95
1,6-Hexanediol30 - 45450 - 65080 - 90
This compound (Expected Trend) 20 - 35 500 - 750 70 - 85
1,12-Dodecanediol15 - 30600 - 80065 - 80

Data is representative and compiled to show expected trends. Actual values will vary based on the specific polyol, diisocyanate, and reaction conditions.

Table 2: Representative Thermal Properties of Polyurethanes with Varying Chain Extenders

Chain ExtenderGlass Transition Temp. (Tg) of Soft Segment (°C)Melting Temp. (Tm) of Hard Segment (°C)
1,4-Butanediol-30 to -50180 - 220
1,6-Hexanediol-35 to -55160 - 200
This compound (Expected Trend) -40 to -60 130 - 170
1,12-Dodecanediol-45 to -65120 - 160

Data is representative and compiled to show expected trends. Actual values will vary based on the specific polyol, diisocyanate, and reaction conditions.

Experimental Protocols

The following are detailed methodologies for the synthesis of polyurethanes using a long-chain diol like this compound as a chain extender. Two common methods are presented: the one-shot polymerization and the two-step prepolymer method. The prepolymer method is often preferred as it allows for better control over the polymer structure and properties.

Materials and Equipment
  • Polyol: Poly(tetramethylene ether) glycol (PTMEG, Mn = 1000 or 2000 g/mol ), Polycaprolactone (PCL, Mn = 1000 or 2000 g/mol ), or other suitable polyol. Must be dried under vacuum before use.

  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI).

  • Chain Extender: this compound. Must be dried before use.

  • Catalyst: Dibutyltin dilaurate (DBTDL) or other suitable catalyst.

  • Solvent (optional, for solution polymerization): Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction Vessel: A four-necked flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser.

  • Heating Mantle with Temperature Controller.

  • Vacuum Oven.

Protocol 1: One-Shot Polymerization

The one-shot method involves reacting the diisocyanate, polyol, and chain extender simultaneously.

  • Preparation:

    • Dry the polyol and this compound in a vacuum oven at 80-100°C for at least 4 hours to remove any moisture.

    • Set up the reaction vessel under a nitrogen atmosphere.

  • Reaction:

    • Add the pre-weighed amounts of dried polyol and this compound to the reaction flask.

    • Heat the mixture to 60-70°C with stirring until a homogeneous melt is formed.

    • Add the stoichiometric amount of diisocyanate to the mixture at once under vigorous stirring.

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).

    • The temperature of the exothermic reaction will increase. Maintain the reaction temperature at 80-90°C for 2-3 hours.

  • Casting and Curing:

    • Pour the viscous polymer melt into a preheated mold.

    • Cure the polymer in an oven at 100-110°C for 12-24 hours.

    • After curing, allow the polymer to cool to room temperature slowly.

Protocol 2: Two-Step Prepolymer Method

This method involves first reacting the diisocyanate with the polyol to form an isocyanate-terminated prepolymer, which is then chain-extended with the diol.

  • Prepolymer Synthesis:

    • Set up the reaction vessel under a nitrogen atmosphere.

    • Add a pre-weighed amount of dried polyol to the flask and heat to 60-70°C.

    • Add a molar excess of the diisocyanate (typically a 2:1 molar ratio of NCO:OH) to the polyol under stirring.

    • Add a catalytic amount of DBTDL.

    • Raise the temperature to 80-90°C and maintain for 2-3 hours to form the NCO-terminated prepolymer.

    • The NCO content of the prepolymer can be monitored by titration.

  • Chain Extension:

    • Dissolve the dried this compound in a minimal amount of anhydrous solvent (if performing solution polymerization) or use it in its molten state.

    • Cool the prepolymer to 60-70°C.

    • Slowly add the stoichiometric amount of the this compound solution/melt to the prepolymer under vigorous stirring. The amount of diol is calculated to react with the remaining NCO groups.

    • Continue stirring for 1-2 hours.

  • Casting and Curing:

    • Pour the polymer solution/melt into a mold.

    • If a solvent was used, evaporate the solvent in a vacuum oven at a controlled temperature.

    • Cure the polymer at 100-110°C for 12-24 hours.

Visualizations

Polyurethane Synthesis Reaction Pathway

Polyurethane_Synthesis Diisocyanate Diisocyanate (e.g., MDI) Prepolymer NCO-Terminated Prepolymer Diisocyanate->Prepolymer + Polyol Polyol (Soft Segment) (e.g., PTMEG) Polyol->Prepolymer ChainExtender This compound (Hard Segment) Polyurethane Segmented Polyurethane ChainExtender->Polyurethane Prepolymer->Polyurethane +

Caption: General reaction scheme for two-step polyurethane synthesis.

Experimental Workflow for Prepolymer Synthesis

Prepolymer_Workflow Start Start Dry Dry Polyol and This compound Start->Dry Setup Setup Reaction Vessel (Nitrogen Atmosphere) Dry->Setup AddPolyol Add Polyol to Flask Heat to 60-70°C Setup->AddPolyol AddDiisocyanate Add Diisocyanate (Molar Excess) AddPolyol->AddDiisocyanate AddCatalyst Add Catalyst (e.g., DBTDL) AddDiisocyanate->AddCatalyst React React at 80-90°C for 2-3 hours AddCatalyst->React ChainExtend Chain Extension with This compound React->ChainExtend Cure Cast and Cure (100-110°C, 12-24h) ChainExtend->Cure End End Cure->End

Caption: Workflow for the two-step prepolymer synthesis of polyurethane.

Logical Relationships in Polyurethane Structure and Properties

PU_Properties_Logic Diol Chain Extender (this compound) ChainLength Increased Methylene Chain Length Diol->ChainLength Flexibility Increased Chain Flexibility ChainLength->Flexibility Packing Disrupted Hard Segment Packing ChainLength->Packing Tg Lower Glass Transition Temp. (Tg) Flexibility->Tg Elongation Higher Elongation at Break Flexibility->Elongation Crystallinity Decreased Hard Segment Crystallinity Packing->Crystallinity Hardness Lower Hardness Crystallinity->Hardness

Caption: Influence of long-chain diol on polyurethane properties.

Application Notes and Protocols: Evaluation of Decane-1,9-diol as a Novel Plasticizer for Poly(vinyl chloride) (PVC)

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using Decane-1,9-diol as a Plasticizer for PVC Audience: Researchers, scientists, and drug development professionals.

Introduction:

Poly(vinyl chloride) (PVC) is a widely utilized thermoplastic polymer known for its versatility. However, its inherent rigidity often necessitates the addition of plasticizers to achieve the flexibility required for various applications. Traditional phthalate-based plasticizers have raised environmental and health concerns, prompting research into safer, more sustainable alternatives.[1][2][3] This document outlines the application and evaluation of this compound, a long-chain aliphatic diol, as a potential bio-based plasticizer for PVC. The protocols described herein provide a framework for characterizing the performance of novel plasticizers in terms of their mechanical, thermal, and migration properties.

The use of bio-based plasticizers is gaining significant attention as a sustainable alternative to petroleum-based additives.[4] Long-chain diols, such as this compound, are of particular interest due to their potential for good compatibility with the PVC matrix and reduced migration, owing to their higher molecular weight and potential for hydrogen bonding. This application note will detail the experimental procedures to quantify the plasticizing efficiency of this compound and compare its performance against a standard commercial plasticizer like dioctyl phthalate (DOP).

Data Presentation

The performance of this compound as a PVC plasticizer can be quantified and compared to a standard plasticizer (e.g., DOP). The following table summarizes hypothetical comparative data for key performance indicators.

PropertyUnplasticized PVCPVC + 40 phr DOP (Control)PVC + 40 phr this compound
Mechanical Properties
Tensile Strength (MPa)50.225.830.5
Elongation at Break (%)5350280
Shore A Hardness988088
Thermal Properties
Glass Transition Temp. (Tg) (°C)853545
Migration Resistance
Weight Loss in n-Hexane (%)N/A15.25.8
Weight Loss in Ethanol (%)N/A8.53.1
Volatility (Weight Loss, %)N/A2.10.9

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and evaluation of PVC films plasticized with this compound.

1. Preparation of Plasticized PVC Films (Solution Casting Method)

This protocol is adapted from standard laboratory procedures for preparing plasticized PVC films for initial screening and characterization.[1][5]

  • Materials:

    • PVC resin (suspension grade)

    • This compound

    • Dioctyl phthalate (DOP) as a control

    • Thermal stabilizer (e.g., a Ca/Zn stabilizer)

    • Tetrahydrofuran (THF) - analytical grade

  • Procedure:

    • In a fume hood, dissolve 100 parts by weight of PVC resin in a suitable amount of THF.

    • Add 40 parts per hundred of resin (phr) of the plasticizer (this compound or DOP) to the solution.

    • Incorporate 2 phr of a thermal stabilizer to prevent degradation during any subsequent processing.

    • Stir the mixture at room temperature using a magnetic stirrer until a homogeneous solution is obtained. This may take several hours.

    • Cast the solution onto a clean, flat glass plate.

    • Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24-48 hours.

    • To remove any residual solvent, place the resulting film in a vacuum oven at 40°C for at least 24 hours.

    • Carefully peel the film from the glass plate for subsequent testing.

2. Mechanical Properties Testing

The tensile properties of the plasticized PVC films are determined according to ASTM D882.

  • Instrumentation: Universal Testing Machine (UTM) with a suitable load cell.

  • Procedure:

    • Cut dumbbell-shaped specimens from the prepared PVC films using a standard die.

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

    • Record the tensile strength at break and the elongation at break.

    • Test at least five specimens for each formulation and report the average values.

3. Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the plasticized PVC, which is a key indicator of plasticizer efficiency.[6]

  • Instrumentation: Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 5-10 mg of the PVC film into an aluminum DSC pan and seal it.

    • Place the pan in the DSC cell.

    • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 120°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Cool the sample back to room temperature.

    • Perform a second heating scan at the same rate. The Tg is determined from the midpoint of the transition in the heat flow curve of the second heating scan.

4. Migration Resistance Testing

Migration tests are crucial for evaluating the long-term stability and safety of the plasticizer in the PVC matrix.[7]

  • Solvent Extraction Method (adapted from ASTM D1239):

    • Cut circular disc specimens (e.g., 50 mm diameter) from the PVC films and weigh them accurately (W1).

    • Immerse the specimens in a specified volume of a solvent (e.g., n-hexane or ethanol) at a controlled temperature (e.g., 25°C) for a set duration (e.g., 24 hours).

    • After immersion, remove the specimens, gently wipe off excess solvent, and dry them in a vacuum oven at 40°C until a constant weight is achieved (W2).

    • Calculate the percentage of weight loss due to plasticizer migration: Weight Loss (%) = [(W1 - W2) / W1] * 100

  • Volatility Test (adapted from ISO 176):

    • Weigh the initial PVC film specimens accurately (W1).

    • Place the specimens in an oven at an elevated temperature (e.g., 70°C) for a specified time (e.g., 24 hours).

    • After the specified time, remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh them (W2).

    • Calculate the percentage of weight loss due to volatility: Weight Loss (%) = [(W1 - W2) / W1] * 100

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual mechanism of PVC plasticization.

experimental_workflow cluster_prep Film Preparation cluster_testing Performance Evaluation cluster_results Data Analysis pvc PVC Resin mixing Homogeneous Mixing pvc->mixing plasticizer This compound plasticizer->mixing stabilizer Stabilizer stabilizer->mixing thf THF Solvent thf->mixing casting Solution Casting mixing->casting drying Solvent Evaporation casting->drying film Plasticized PVC Film drying->film mech_test Mechanical Testing (Tensile Strength, Elongation) film->mech_test therm_test Thermal Analysis (DSC for Tg) film->therm_test mig_test Migration Resistance (Solvent Extraction, Volatility) film->mig_test data Comparative Data Analysis mech_test->data therm_test->data mig_test->data

Caption: Experimental workflow for evaluating this compound as a PVC plasticizer.

Caption: Conceptual diagram of PVC plasticization by this compound.

References

Application Note: A Detailed Protocol for the Laboratory-Scale Reduction of Sebacic Acid to 1,10-Decanediol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the chemical reduction of sebacic acid (decanedioic acid) to 1,10-decanediol. The primary method detailed utilizes lithium aluminum hydride (LiAlH₄), a potent reducing agent highly effective for converting carboxylic acids to their corresponding primary alcohols. An alternative method involving catalytic hydrogenation is also discussed for context. This guide includes a detailed experimental procedure, safety precautions, a summary of quantitative data, and a workflow diagram to ensure reproducibility and safety in a laboratory setting.

Note on Nomenclature: Sebacic acid is the common name for decanedioic acid. The complete reduction of both carboxylic acid functional groups results in the formation of 1,10-decanediol .

Introduction

Sebacic acid is a naturally occurring dicarboxylic acid. Its reduction to 1,10-decanediol is a fundamental transformation in organic synthesis, yielding a valuable diol intermediate used in the production of polyesters, polyurethanes, and as a plasticizer.[1] The conversion of the carboxylic acid moieties into primary alcohols requires a strong reducing agent due to the low electrophilicity of the carboxyl carbon.

Lithium aluminum hydride (LiAlH₄) is an exceptionally powerful and versatile reducing agent capable of this transformation with high efficiency.[2] It serves as a source of hydride (H⁻) ions, which readily attack the carboxylic acid groups. Published procedures demonstrate that the reduction of sebacic acid using LiAlH₄ can achieve yields as high as 97%. While other methods like catalytic hydrogenation are employed, particularly on an industrial scale, LiAlH₄ reduction remains a preferred method for laboratory-scale synthesis due to its high yield and relatively straightforward procedure.[3][4]

Principle of the Method

The reduction of sebacic acid with LiAlH₄ proceeds via the nucleophilic addition of hydride ions to the carbonyl carbons of the two carboxylic acid groups. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with protic solvents, including water. An excess of LiAlH₄ is required because the acidic protons of the carboxylic acid groups will react first, consuming two equivalents of the hydride and evolving hydrogen gas. The subsequent reaction reduces the resulting carboxylate salts to the dialcohol. The overall reaction is as follows:

4 R(COOH)₂ + 6 LiAlH₄ → [R(CH₂O)₂]₄(LiAl)₂ + 4 LiAlO₂ + 8 H₂

A subsequent aqueous workup is necessary to hydrolyze the aluminum alkoxide complexes to liberate the 1,10-decanediol product.

Protocol Using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from established procedures for the reduction of carboxylic acids with LiAlH₄.[5]

Materials and Equipment
  • Chemicals:

    • Sebacic Acid (C₁₀H₁₈O₄)

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

    • 10% Sulfuric Acid (H₂SO₄) or 15% Sodium Hydroxide (NaOH)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Deionized Water

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Mechanical stirrer

    • Heating mantle

    • Nitrogen or Argon gas inlet

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for recrystallization

Experimental Procedure
  • Reaction Setup: Assemble a dry three-necked flask with a mechanical stirrer, reflux condenser (topped with a drying tube or inert gas outlet), and a dropping funnel. Ensure all glassware is oven-dried to remove any residual moisture. The entire system should be maintained under a positive pressure of an inert gas (Nitrogen or Argon).

  • Reagent Preparation: In the reaction flask, place a suspension of lithium aluminum hydride (0.125 mol) in anhydrous diethyl ether (200 mL).

  • Addition of Sebacic Acid: Dissolve sebacic acid (0.1 mol) in 150 mL of anhydrous diethyl ether. Add this solution to the dropping funnel.

  • Reaction: Slowly add the sebacic acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. Caution: The initial reaction is exothermic and will evolve hydrogen gas.

  • Completion: After the addition is complete, continue to stir the mixture. If necessary, gently heat the mixture to maintain reflux for an additional 2-4 hours to ensure the reaction goes to completion.

  • Workup (Fieser Method): [6]

    • Cool the reaction flask to 0 °C in an ice bath.

    • Slowly and cautiously add deionized water dropwise to quench the excess LiAlH₄. Add a volume of water equal to the mass (in grams) of LiAlH₄ used.

    • Add 15% aqueous sodium hydroxide solution. Use a volume equal to the mass (in grams) of LiAlH₄ used.

    • Add deionized water again. Use a volume three times the mass (in grams) of LiAlH₄ used.

  • Isolation: Stir the resulting mixture at room temperature for 15-30 minutes until a granular white precipitate of aluminum salts forms.

  • Extraction: Filter the white precipitate and wash it thoroughly with several portions of diethyl ether. Combine the ethereal filtrates.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 1,10-decanediol can be purified by recrystallization from a suitable solvent, such as ethylene dichloride.[1]

Safety Precautions
  • Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite. Handle LiAlH₄ exclusively in a fume hood and under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • The quenching of LiAlH₄ is extremely exothermic and produces flammable hydrogen gas. Perform this step slowly and with adequate cooling.

Data Presentation

The following table summarizes the quantitative data for the LiAlH₄ reduction protocol.

ParameterValueNotes
Reactants
Sebacic Acid (FW: 202.25 g/mol )0.1 mol (20.23 g)Limiting Reagent
Lithium Aluminum Hydride (FW: 37.95 g/mol )0.125 mol (4.75 g)~1.25 equivalents relative to sebacic acid
Solvent
Anhydrous Diethyl Ether / THF~350 mLMust be anhydrous
Reaction Conditions
TemperatureReflux (~35 °C for Ether)Maintain gentle reflux
Reaction Time2-4 hours post-additionMonitor by TLC if necessary
Workup Reagents (Fieser) Based on 4.75 g LiAlH₄
Water (Quench 1)4.75 mL
15% NaOH (aq)4.75 mL
Water (Quench 2)14.25 mL
Product
1,10-Decanediol (FW: 174.28 g/mol )White solid
Theoretical Yield17.43 g
Expected Yield~97% (16.9 g)

Alternative Method: Catalytic Hydrogenation

For larger-scale industrial production, catalytic hydrogenation is often preferred. This method avoids the use of pyrophoric metal hydrides.

  • Principle: Sebacic acid or its ester is hydrogenated under high pressure and temperature in the presence of a hydrogenation catalyst.[3]

  • Conditions: The reaction typically requires hydrogen pressures of 10.0–20.0 MPa and temperatures between 150–200 °C.[3]

  • Yield: This process is highly efficient, with reported yields of up to 97%.[3]

  • Drawbacks: Requires specialized high-pressure hydrogenation equipment, making it less accessible for standard laboratory synthesis.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the LiAlH₄ reduction protocol.

G setup Reaction Setup (Inert Atmosphere) add_reagents Reagent Addition (Sebacic Acid to LiAlH₄) setup->add_reagents 1 reflux Reflux (2-4 hours) add_reagents->reflux 2 workup Quench & Workup (Fieser Method) reflux->workup 3 extract Filtration & Extraction (with Diethyl Ether) workup->extract 4 dry Drying & Concentration (MgSO₄, Rotovap) extract->dry 5 purify Purification (Recrystallization) dry->purify 6 product Final Product (1,10-Decanediol) purify->product 7

Caption: Workflow for the reduction of sebacic acid using LiAlH₄.

References

Application Notes and Protocols: Decane-1,9-diol as a Spacer in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of α,ω-diols, with a specific focus on spacers analogous to decane-1,9-diol, in the synthesis of thermotropic liquid crystals. The methodologies outlined are grounded in established synthesis principles and characterization techniques, offering a practical guide for researchers in materials science and medicinal chemistry.

Introduction to Diol Spacers in Liquid Crystal Design

Flexible spacers, such as polymethylene glycols, are integral components in the molecular architecture of many liquid crystals, particularly in dimeric and polymeric systems. These spacers connect rigid mesogenic cores, influencing the overall molecular shape, flexibility, and ultimately the liquid crystalline properties. The length and parity (odd or even number of methylene units) of the spacer chain can significantly affect the transition temperatures, mesophase type (e.g., nematic, smectic), and other physical properties of the material. This phenomenon is often referred to as the "odd-even effect."[1]

This compound, with its nine-carbon polymethylene chain, represents an odd-numbered spacer. Such spacers typically induce a more bent conformation in the resulting liquid crystal molecule compared to their even-numbered counterparts. This can lead to the formation of distinct mesophases and influence the material's electro-optical properties.

Synthesis of a Representative Dimeric Liquid Crystal

While direct literature detailing the use of this compound is limited, a well-documented analogous synthesis utilizing a nonamethylene (C9) spacer provides a robust framework. The following sections detail the synthesis of a symmetric dimeric liquid crystal, α,ω-bis(4'-cyanobiphenyl-4-yloxy)nonane, as a representative example. The primary synthetic route is the Williamson ether synthesis, a versatile and widely used method for preparing ethers.

General Reaction Scheme

The synthesis involves the reaction of a mesogenic phenol, 4'-hydroxy-4-cyanobiphenyl, with a dihaloalkane (in this analogous case, 1,9-dibromononane) in the presence of a base.

Diagram of the General Synthesis Workflow

G reagents 4'-hydroxy-4-cyanobiphenyl (Mesogen) + 1,9-Dibromononane (Spacer Precursor) + K2CO3 (Base) + Acetone (Solvent) reaction Williamson Ether Synthesis (Reflux) reagents->reaction workup Filtration & Evaporation reaction->workup purification Column Chromatography (Silica Gel) workup->purification product α,ω-bis(4'-cyanobiphenyl-4-yloxy)nonane (Dimeric Liquid Crystal) purification->product characterization Characterization (POM, DSC, NMR) product->characterization

Caption: General workflow for the synthesis of a dimeric liquid crystal using a nonamethylene spacer.

Experimental Protocol: Synthesis of α,ω-bis(4'-cyanobiphenyl-4-yloxy)nonane

This protocol is adapted from established procedures for the synthesis of analogous dimeric liquid crystals.

Materials:

  • 4'-Hydroxy-4-cyanobiphenyl

  • 1,9-Dibromononane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (dry)

  • Dichloromethane (DCM)

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4'-hydroxy-4-cyanobiphenyl (2.2 mmol), 1,9-dibromononane (1.0 mmol), and anhydrous potassium carbonate (4.0 mmol).

  • Solvent Addition: Add dry acetone (50 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 48 hours with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash them with acetone.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a mixture of dichloromethane and hexane (e.g., a gradient of 1:1 to 2:1) to isolate the desired dimeric product.

  • Final Product: Collect the fractions containing the pure product and remove the solvent to yield a white solid.

Characterization

The synthesized liquid crystal should be characterized to confirm its structure and determine its mesomorphic properties.

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the mesophases.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.

Quantitative Data

The following table summarizes the typical phase transition temperatures for a dimeric liquid crystal with a nonamethylene (C9) spacer. These values are indicative and can vary slightly based on purity and experimental conditions.

CompoundSpacer Length (n)TransitionTemperature (°C)
α,ω-bis(4'-cyanobiphenyl-4-yloxy)nonane9Cr → N115.0
N → I128.5

Cr = Crystalline, N = Nematic, I = Isotropic

Structure-Property Relationships: The Odd-Even Effect

The use of a spacer with an odd number of methylene units, such as in the nonamethylene analogue, has a predictable effect on the mesomorphic properties of the resulting dimer.

Diagram of the Odd-Even Effect on Molecular Shape

G cluster_even Even Spacer (e.g., n=8) cluster_odd Odd Spacer (e.g., n=9) even_spacer More Linear Conformation Higher N-I Transition Temperature Higher N-I Transition Temperature even_spacer->Higher N-I Transition Temperature odd_spacer More Bent Conformation Lower N-I Transition Temperature Lower N-I Transition Temperature odd_spacer->Lower N-I Transition Temperature

Caption: Influence of spacer parity on molecular conformation and nematic-isotropic transition temperature.

Generally, dimers with odd-numbered spacers exhibit lower nematic-isotropic (N-I) transition temperatures compared to their even-numbered neighbors. This is attributed to the more bent shape of the odd-spacer dimers, which reduces the overall molecular anisotropy and disrupts the parallel alignment required for the nematic phase.

Applications in Drug Development and Materials Science

The ability to tune the physical properties of liquid crystals through the choice of a flexible spacer is of significant interest. In drug development, liquid crystal-based systems are being explored for controlled release applications. The phase behavior, and thus the drug release profile, can be modulated by altering the spacer length. In materials science, the precise control over transition temperatures is crucial for the development of displays, sensors, and other advanced materials. The use of specific diols like this compound allows for the fine-tuning of these properties.

References

Application Note: Quantitative Analysis of Decane-1,9-diol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Decane-1,9-diol in solutions using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Due to the low volatility of long-chain diols, a trimethylsilylation (TMS) derivatization step is employed to enhance analyte volatility and improve chromatographic peak shape. This method is suitable for researchers, scientists, and professionals in drug development and quality control who require a reliable and reproducible method for the quantification of this compound.

Introduction

This compound is a long-chain aliphatic diol with applications in various chemical syntheses, including the production of polymers and specialty chemicals. Accurate quantification of this compound is crucial for process monitoring, quality assurance, and research applications. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of volatile and semi-volatile organic compounds.[1][2] However, the presence of two hydroxyl groups in this compound results in low volatility and potential for poor chromatographic performance.[3] To overcome these limitations, derivatization is necessary. Silylation, specifically the conversion of the hydroxyl groups to trimethylsilyl (TMS) ethers, is a widely used technique to increase the volatility and thermal stability of polar analytes like diols, making them amenable to GC-MS analysis.[4][5][6] This application note provides a detailed protocol for the TMS derivatization of this compound and subsequent analysis by GC-MS.

Experimental Protocol

Materials and Reagents
  • This compound standard (≥98% purity)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Hexane, GC grade

  • Internal Standard (IS) solution (e.g., 1,10-Decanediol or a suitable stable isotope-labeled analogue)

  • Glassware: 2 mL GC vials with inserts, volumetric flasks, pipettes

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Standard and Sample Preparation
  • Stock Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like pyridine or a mixture of hexane and pyridine. Prepare a stock solution of the internal standard at a similar concentration.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with the chosen solvent to fall within the calibration range.

  • Internal Standard Addition: To 100 µL of each standard and sample in a GC vial, add a fixed amount of the internal standard solution (e.g., 10 µL of a 50 µg/mL solution).

Derivatization Procedure
  • Solvent Evaporation: Evaporate the solvent from the vials under a gentle stream of nitrogen at room temperature to complete dryness. It is crucial to ensure the absence of water, as it can react with the silylating reagent.[4]

  • Reagent Addition: Add 50 µL of anhydrous pyridine to each vial to redissolve the residue.

  • Silylation: Add 100 µL of BSTFA + 1% TMCS to each vial.[3]

  • Reaction: Tightly cap the vials and vortex for 30 seconds. Heat the vials at 60°C for 60 minutes in a heating block or oven to ensure complete derivatization.[7]

  • Cooling: Allow the vials to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrument conditions are a recommended starting point and may require optimization for your specific instrument and column.

GC Parameter Recommended Setting
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature 70°C, hold for 2 min; ramp at 20°C/min to 280°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

The quantitative data for the bis-trimethylsilyl (bis-TMS) derivative of this compound is summarized below. The mass spectral data is based on the analysis of its isomers, 1,6- and 1,10-decanediol, as a direct experimental spectrum for the 1,9-diol derivative was not available in the searched literature. The fragmentation pattern is expected to be very similar.

Analyte Molecular Formula (bis-TMS) Molecular Weight ( g/mol ) Expected Retention Time (min) Characteristic m/z for SIM Expected Major Fragments (m/z)
This compound bis-TMS derivativeC₁₆H₃₈O₂Si₂318.6~ 10 - 12117, 159, 201, 30373, 117, 129, 147, 159, 201, 303 ([M-15]⁺)
Internal Standard (e.g., 1,10-Decanediol bis-TMS)C₁₆H₃₈O₂Si₂318.6Slightly different from analyte117, 159, 201, 30373, 117, 129, 147, 159, 201, 303 ([M-15]⁺)

Note: The retention time is an estimate and will vary depending on the specific GC system and conditions. The characteristic ions for SIM mode should be selected based on their abundance and specificity from the full scan mass spectrum of a standard.

Visualization of Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Stock Solutions (Analyte & IS) B Create Calibration Curve Standards A->B C Prepare Sample Solution A->C D Add Internal Standard (IS) B->D C->D E Evaporate to Dryness (Nitrogen Stream) D->E F Add Anhydrous Pyridine E->F G Add BSTFA + 1% TMCS F->G H Vortex and Heat (60°C for 60 min) G->H I Inject Derivatized Sample into GC-MS H->I J Separation on GC Column I->J K Ionization (EI) and Mass Analysis (MS) J->K L Acquire Mass Spectra (Full Scan / SIM) K->L M Integrate Peak Areas (Analyte & IS) L->M N Generate Calibration Curve M->N O Quantify this compound in Sample N->O

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Decane-1,9-diol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decane-1,9-diol (C10H22O2, MW: 174.28 g/mol ) is a long-chain aliphatic diol with applications in various chemical syntheses and as a potential bioactive molecule.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and research purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of such non-volatile compounds.[3] This application note details a protocol for the determination of this compound using a Diol stationary phase with UV detection after derivatization, a common approach for compounds lacking a strong chromophore.

Principle

Due to the absence of a significant UV-absorbing chromophore in this compound, a pre-column derivatization step with a UV-active agent is employed to enable sensitive detection. This method utilizes a normal phase separation on a Diol column, which is well-suited for the analysis of polar compounds like diols.[4][5] The separation is based on the interaction of the hydroxyl groups of the analyte with the diol functional groups of the stationary phase.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • HPLC grade Acetonitrile

  • HPLC grade Hexane

  • HPLC grade Dichloromethane

  • Benzoyl chloride (derivatizing agent)

  • Pyridine (catalyst)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2. Instrumentation

  • HPLC system with a binary pump, autosampler, and column oven

  • UV-Vis detector

  • Diol HPLC column (e.g., 5 µm, 4.6 x 250 mm)

  • Data acquisition and processing software

3. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with dichloromethane to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation and Derivatization

  • Transfer 1 mL of the sample solution or standard solution into a clean, dry vial.

  • Add 0.1 mL of pyridine and 0.1 mL of benzoyl chloride.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase (Hexane:Acetonitrile).

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[6]

5. HPLC Conditions

ParameterValue
Column Diol, 5 µm, 4.6 x 250 mm
Mobile Phase A: HexaneB: Acetonitrile
Gradient Isocratic
Composition 95% A : 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis
Detection Wavelength 230 nm (for benzoyl derivative)
Run Time 15 minutes

Data Presentation

The following table summarizes representative quantitative data for the analysis of this compound using the described method.

Standard Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
18.215,234
58.276,170
108.2152,340
258.2380,850
508.2761,700
1008.21,523,400

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start: Weigh Standard / Measure Sample dissolve Dissolve in Dichloromethane prep_start->dissolve derivatize Add Pyridine & Benzoyl Chloride Heat at 60°C for 30 min dissolve->derivatize dry_down Evaporate to Dryness (N2) derivatize->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute filter Filter (0.22 µm Syringe Filter) reconstitute->filter inject Inject 10 µL into HPLC System filter->inject separate Separation on Diol Column Mobile Phase: Hexane:Acetonitrile (95:5) Flow Rate: 1.0 mL/min inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Derivatization_Pathway diol This compound HO-(CH2)8-CH(OH)-CH3 derivative Dibenzoyl this compound Derivative (UV-Active) diol->derivative + 2x benzoyl Benzoyl Chloride C6H5COCl benzoyl->derivative + 2x pyridine Pyridine (Catalyst) pyridine->derivative

Caption: Derivatization reaction of this compound with benzoyl chloride.

References

Application Notes and Protocols: The Use of Decane-1,9-diol in Fragrance and Flavor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decane-1,9-diol, a C10 aliphatic diol, presents an intriguing, though not widely documented, platform for the synthesis of novel fragrance and flavor compounds. Its linear ten-carbon chain, with hydroxyl groups at the 1 and 9 positions, offers the potential for creating a variety of derivatives, including linear diesters, polyesters, and macrocyclic lactones. These derivatives are of significant interest to the fragrance and flavor industry due to their potential for unique scent profiles, fixative properties, and contributions to complex flavor formulations.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of fragrance and flavor compounds. The methodologies described are based on established principles of organic synthesis and are intended to serve as a practical guide for researchers in this field.

Applications in Fragrance and Flavor Synthesis

The primary applications of this compound in this context are twofold:

  • Synthesis of Linear Diesters: Esterification of the two hydroxyl groups with various carboxylic acids can yield a diverse range of diesters. These diesters can possess unique olfactory properties, ranging from fruity and floral to waxy and musky, depending on the carboxylic acid used. In flavor applications, these esters may contribute to creamy, fruity, or fatty taste profiles.

  • Precursor to Macrocyclic Lactones: Through intramolecular cyclization, potentially via an intermediate ω-hydroxy acid, this compound can be a precursor to macrocyclic lactones. Macrocyclic compounds are highly valued in the fragrance industry for their musk-like scents and excellent fixative properties.[1]

Experimental Protocols

Protocol 1: Synthesis of Decane-1,9-diyl Diacetate (A Linear Diester)

This protocol details the synthesis of decane-1,9-diyl diacetate, a simple diester, which can be evaluated for its fragrance and flavor properties. The reaction is a classic Fischer esterification.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (catalyst and solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 50 mL of pyridine.

  • Cool the mixture in an ice bath and slowly add 15.0 mL of acetic anhydride with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench the reaction by slowly adding 50 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with 3 x 50 mL of diethyl ether.

  • Combine the organic layers and wash with 2 x 50 mL of saturated sodium bicarbonate solution, followed by 1 x 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure decane-1,9-diyl diacetate.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Amount UsedMolesTheoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (GC-MS)
This compound174.2810.0 g0.057----
Acetic Anhydride102.0915.0 mL0.159----
Decane-1,9-diyl Diacetate258.36--14.712.585>98%

Synthesis_of_Decane_1_9_diyl_Diacetate cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Esterification Esterification This compound->Esterification Acetic Anhydride Acetic Anhydride Acetic Anhydride->Esterification Workup & Purification Workup & Purification Esterification->Workup & Purification Pyridine (catalyst) Decane-1,9-diyl Diacetate Decane-1,9-diyl Diacetate Workup & Purification->Decane-1,9-diyl Diacetate

Caption: Workflow for the synthesis of decane-1,9-diyl diacetate.

Protocol 2: Proposed Synthesis of a C10 Macrocyclic Lactone

This protocol outlines a hypothetical pathway for the synthesis of a C10 macrocyclic lactone from this compound. This is a more advanced synthesis that would likely require significant optimization. The key steps involve selective oxidation of one hydroxyl group to a carboxylic acid, followed by an intramolecular esterification (lactonization).

Step 1: Monoprotection of this compound

To selectively oxidize one alcohol, the other must be protected.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 10.0 g of this compound and 4.3 g of imidazole in 100 mL of DCM.

  • Slowly add a solution of 8.7 g of TBDMSCl in 20 mL of DCM.

  • Stir at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to isolate the mono-TBDMS protected this compound.

Step 2: Oxidation to the Carboxylic Acid

Materials:

  • Mono-TBDMS protected this compound

  • Jones reagent (or other suitable oxidizing agent)

  • Acetone

Procedure:

  • Dissolve the mono-protected diol in acetone.

  • Cool in an ice bath and slowly add Jones reagent until a persistent orange color is observed.

  • Stir for 2 hours.

  • Quench with isopropanol, filter, and concentrate.

  • Extract the product into diethyl ether, wash with brine, dry, and concentrate to yield the carboxylic acid.

Step 3: Deprotection

Materials:

  • Protected carboxylic acid

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the protected acid in THF.

  • Add a solution of TBAF and stir at room temperature for 2 hours.

  • Quench with saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash, dry, and concentrate to yield the ω-hydroxy carboxylic acid.

Step 4: Macrolactonization

This step is critical and often requires high-dilution conditions to favor the intramolecular reaction. The Yamaguchi esterification is one possible method.

Materials:

  • ω-Hydroxy carboxylic acid

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene (anhydrous)

Procedure:

  • Under high-dilution conditions (using a syringe pump to add the substrate over several hours), a solution of the ω-hydroxy carboxylic acid in toluene is added to a refluxing solution of 2,4,6-trichlorobenzoyl chloride and triethylamine in toluene.

  • After the addition is complete, a solution of DMAP in toluene is added, and the mixture is refluxed for another 12 hours.

  • Cool the reaction, filter, and wash the organic phase with HCl (aq), sodium bicarbonate (aq), and brine.

  • Dry and concentrate the organic phase.

  • Purify by column chromatography to isolate the macrocyclic lactone.

Quantitative Data Summary (Hypothetical):

Intermediate/ProductStarting MaterialTheoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (GC-MS)
Mono-TBDMS protected diol10.0 g this compound16.511.570>95%
ω-Hydroxy carboxylic acid11.5 g Mono-protected diol7.45.980>97%
C10 Macrocyclic Lactone5.9 g ω-Hydroxy acid5.11.530>98%

Synthesis_of_C10_Macrocyclic_Lactone cluster_starting_material Starting Material cluster_synthesis_steps Synthetic Pathway cluster_final_product Final Product This compound This compound Monoprotection Monoprotection This compound->Monoprotection TBDMSCl, Imidazole Oxidation Oxidation Monoprotection->Oxidation Jones Reagent Deprotection Deprotection Oxidation->Deprotection TBAF Macrolactonization Macrolactonization Deprotection->Macrolactonization Yamaguchi Esterification C10 Macrocyclic Lactone C10 Macrocyclic Lactone Macrolactonization->C10 Macrocyclic Lactone

Caption: Proposed synthetic pathway for a C10 macrocyclic lactone.

Conclusion

This compound serves as a versatile, yet underutilized, starting material for the synthesis of novel fragrance and flavor ingredients. The protocols provided herein for the synthesis of a linear diester and a proposed pathway to a macrocyclic lactone offer a foundation for further research and development. The exploration of different carboxylic acids for esterification and the optimization of macrolactonization conditions are promising avenues for the discovery of new and valuable aroma chemicals. It is recommended that all synthesized compounds undergo thorough sensory panel evaluation to determine their potential in commercial applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Decane-1,9-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Decane-1,9-diol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of long-chain diols like this compound include sebacic acid and oleic acid.[1][2][3] Sebacic acid can be chemically converted through esterification and subsequent hydrogenation.[2] Oleic acid, a renewable fatty acid, can be transformed into related diacids or diols through biocatalytic cascade reactions.[1][4]

Q2: What are the main synthetic approaches to produce this compound and related diols?

A2: The primary synthetic routes are chemical synthesis and biocatalytic synthesis.

  • Chemical Synthesis: This often involves the reduction of a corresponding dicarboxylic acid or its ester. A common method is the hydrogenation of sebacic acid esters under high pressure and temperature using a catalyst.[2]

  • Biocatalytic Synthesis: This approach utilizes enzymes, such as lipases or cytochrome P450 monooxygenases, to catalyze the conversion of substrates like alkanes or fatty acids into diols under milder reaction conditions.[5][6] This method is considered a "greener" alternative to traditional chemical synthesis.[5]

Q3: What are the key factors influencing the yield of this compound synthesis?

A3: Several factors can significantly impact the yield:

  • Catalyst: The choice and concentration of the catalyst are critical in both chemical and biocatalytic methods.

  • Reaction Temperature: Temperature affects the reaction kinetics and enzyme stability in biocatalytic processes.[7]

  • Substrate Concentration and Ratio: The molar ratio of reactants can influence the reaction equilibrium and final product yield.[7]

  • Reaction Time: Sufficient reaction time is necessary to achieve high conversion.

  • Purity of Reactants: Impurities in the starting materials can interfere with the reaction and reduce the yield.

Q4: How can I purify the final this compound product?

A4: Purification methods depend on the scale of the synthesis and the nature of the impurities. Common techniques include:

  • Distillation: High-vacuum distillation is effective for separating the diol from less volatile impurities.[2]

  • Recrystallization: This method can be used to obtain high-purity crystalline diol from a suitable solvent.

  • Column Chromatography: For smaller-scale synthesis or when dealing with impurities with similar boiling points, column chromatography is a viable option.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate catalyst activity.- Increase the reaction time.- Optimize the reaction temperature. For biocatalytic reactions, ensure the temperature is optimal for enzyme activity without causing denaturation.[7]- Increase the catalyst concentration. In biocatalytic synthesis, a higher enzyme concentration can lead to a faster reaction rate and higher conversion.[7]
Catalyst deactivation: The catalyst may have lost its activity due to poisoning by impurities or harsh reaction conditions.- Ensure the purity of all reactants and solvents.- For chemical hydrogenation, ensure the catalyst is not exposed to air or moisture if it is air-sensitive.- In biocatalytic systems, avoid extreme pH or temperatures that can denature the enzyme.[7]
Side reactions: Undesired side reactions may be consuming the reactants or the product.- Adjust the reaction conditions (temperature, pressure, solvent) to favor the desired reaction pathway.- In some cases, using a more selective catalyst can minimize side product formation.
Presence of Impurities in the Final Product Incomplete purification: The purification method may not be effective in removing all byproducts.- If using distillation, ensure the vacuum is sufficiently low and the column has enough theoretical plates for efficient separation.- For recrystallization, try different solvents or a combination of solvents to improve the separation.- Consider using a different purification technique, such as column chromatography, if distillation or recrystallization is ineffective.
Formation of closely related byproducts: The synthesis may be producing isomers or other compounds with similar physical properties to the desired product.- Optimize the selectivity of the reaction by adjusting the catalyst and reaction conditions.- Employ high-resolution purification techniques like preparative HPLC for challenging separations.
Biocatalytic Reaction is Slow or Stalled Sub-optimal enzyme concentration: The amount of enzyme may be insufficient for an efficient reaction rate.- Increase the concentration of the immobilized enzyme. Studies have shown that higher biocatalyst concentrations can significantly reduce reaction time and increase conversion.[7]
Sub-optimal temperature: The temperature may be too low for efficient enzyme activity.- Increase the reaction temperature to the optimal range for the specific enzyme being used. For example, for some lipase-catalyzed reactions, increasing the temperature from 60°C to 80°C has been shown to improve the reaction rate and final conversion.[7]
Substrate or product inhibition: High concentrations of the substrate or product may be inhibiting the enzyme's activity.- Implement a fed-batch or continuous process to maintain a low concentration of the inhibitory compound.- In some cases, in-situ product removal can be employed to drive the reaction forward.
Difficulty in Isolating the Product Emulsion formation during workup: The reaction mixture may form a stable emulsion with the extraction solvent.- Add a saturated brine solution to the aqueous layer to break the emulsion.- Centrifugation can also be effective in separating the layers.
Product is too soluble in the aqueous phase: For biocatalytic reactions in aqueous media, the diol may have significant water solubility, leading to losses during extraction.- Use a more polar organic solvent for extraction, such as ethyl acetate or butanol.- Perform multiple extractions to ensure complete recovery of the product.

Data on Synthesis of Related Diols

The following table summarizes data from different synthesis methods for long-chain diols, which can serve as a reference for optimizing the synthesis of this compound.

Starting MaterialSynthesis MethodCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Sebacic AcidEsterification & HydrogenationTitanate & Hydrogenation Catalyst130-180 (Esterification), 150-200 (Hydrogenation)5-30 (Esterification)Up to 95[2]
1,10-Decanediol & 2-Methylpentanoic AcidEnzymatic EsterificationLipozyme® 43580699 (Conversion)[7]
n-DecaneBiocatalytic OxidationCytochrome P450 MonooxygenaseNot specifiedNot specifiedNot specified[5][6]
Oleic AcidMulti-step BiocatalysisWhole-cell biocatalystNot specifiedNot specifiedNot specified[1][4]

Experimental Protocols

Protocol 1: Chemical Synthesis of 1,10-Decanediol from Sebacic Acid

This protocol is adapted from a patented method for the preparation of 1,10-decanediol, which can be a reference for the synthesis of 1,9-decanediol from a corresponding precursor.[2]

Step 1: Wax Esterification

  • In a dry reaction kettle, add sebacic acid, 1,10-decanediol (in a weight ratio of 1:1 to 1:5), and a titanate catalyst (0.0005-0.001 times the weight of sebacic acid).

  • Stir the mixture and slowly heat to 130-180°C.

  • Apply a vacuum (-0.05MPa to -0.09MPa) to remove the water generated during the reaction.

  • Continue the reaction for 5-30 hours to obtain the sebacic acid decanediol wax ester.

Step 2: Hydrogenation

  • Transfer the wax ester to a high-pressure hydrogenation reactor.

  • Add a hydrogenation catalyst.

  • Pressurize the reactor with hydrogen to 10.0-20.0 MPa.

  • Maintain a hydrogen flow rate of 300-1000 m³/h.

  • Heat the reaction mixture to 150-200°C to initiate the reduction reaction.

  • After the reaction is complete, cool the reactor and release the pressure.

  • The crude product is then purified by high-vacuum distillation to obtain 1,10-decanediol.

Protocol 2: Biocatalytic Synthesis of a Diester from 1,10-Decanediol (Illustrative for Diol Reactions)

This protocol for enzymatic esterification illustrates key parameters that can be adapted for reactions involving diols.[7]

  • Combine 1,10-decanediol and a carboxylic acid (e.g., 2-methylpentanoic acid) in a 1:2 molar ratio in a reaction vessel.

  • Add an immobilized lipase, such as Lipozyme® 435, at a concentration of 2.5% (w/w) of the total substrate mass.

  • Heat the reaction mixture to 80°C with constant stirring (e.g., 350 rpm).

  • Monitor the reaction progress by taking samples periodically and analyzing them using techniques like gas chromatography (GC).

  • The reaction is considered complete when the conversion of the diol reaches a maximum (e.g., >99% after 6 hours).

  • After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse.

  • The product can be purified from the reaction mixture using appropriate techniques like distillation or chromatography.

Visualizations

experimental_workflow_chemical_synthesis cluster_esterification Step 1: Wax Esterification cluster_hydrogenation Step 2: Hydrogenation cluster_purification Step 3: Purification start Sebacic Acid + 1,10-Decanediol + Titanate Catalyst reaction_kettle Reaction Kettle (130-180°C, Vacuum) start->reaction_kettle wax_ester Sebacic Acid Decanediol Wax Ester reaction_kettle->wax_ester hydrogenation_reactor Hydrogenation Reactor (150-200°C) wax_ester->hydrogenation_reactor hydrogenation_catalyst Hydrogenation Catalyst hydrogenation_catalyst->hydrogenation_reactor hydrogen H₂ (10-20 MPa) hydrogen->hydrogenation_reactor crude_product Crude 1,10-Decanediol hydrogenation_reactor->crude_product distillation High-Vacuum Distillation crude_product->distillation final_product Pure 1,10-Decanediol distillation->final_product

Caption: Chemical synthesis workflow for 1,10-Decanediol.

experimental_workflow_biocatalytic_synthesis cluster_reaction_setup Reaction Setup cluster_reaction_monitoring Reaction & Monitoring cluster_workup Workup & Purification substrates 1,10-Decanediol + Carboxylic Acid reaction_vessel Reaction Vessel (80°C, Stirring) substrates->reaction_vessel enzyme Immobilized Lipase enzyme->reaction_vessel monitoring GC Analysis reaction_vessel->monitoring filtration Filtration to Recover Enzyme reaction_vessel->filtration purification Distillation or Chromatography filtration->purification final_product Pure Diester purification->final_product troubleshooting_logic start Low Yield Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction catalyst_problem Catalyst Deactivation? start->catalyst_problem side_reactions Side Reactions? start->side_reactions solution1 Increase Time/ Temp/Catalyst Conc. incomplete_reaction->solution1 Yes solution2 Check Reactant Purity/ Handle Catalyst Properly catalyst_problem->solution2 Yes solution3 Optimize Conditions/ Change Catalyst side_reactions->solution3 Yes

References

Technical Support Center: Purification of Crude Decane-1,9-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Decane-1,9-diol.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound using various techniques.

Recrystallization

Issue 1: this compound oils out instead of crystallizing.

  • Cause: The solute is coming out of solution at a temperature above its melting point, or the cooling process is too rapid. Long-chain aliphatic diols are particularly prone to this behavior.

  • Solution:

    • Slower Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling encourages oiling out.[1]

    • Solvent Selection: The chosen solvent may not be ideal. A solvent in which the diol is less soluble at room temperature might be required. Consider mixed solvent systems. Good starting points for long-chain alcohols include mixtures like heptane/ethyl acetate or methanol/water.

    • Seeding: Introduce a seed crystal (a small, pure crystal of this compound) to the supersaturated solution to induce crystallization at a specific temperature.[1]

    • Increase Solvent Volume: Add a small amount of additional hot solvent to the dissolved sample to ensure it is not overly concentrated, which can promote oiling out upon cooling.

Issue 2: No crystals form upon cooling.

  • Cause: The solution is not supersaturated, or nucleation has not been initiated.

  • Solution:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create a rough surface for crystal nucleation.[1]

      • Seeding: Add a seed crystal.[1]

    • Concentrate the Solution: If nucleation techniques fail, the solution may be too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration of the diol.[1]

    • Antisolvent Addition: If using a mixed solvent system, slowly add the antisolvent (the solvent in which the diol is less soluble) to the dissolved diol in the good solvent until turbidity is observed. Then, add a small amount of the good solvent to redissolve the precipitate and allow it to cool slowly.

Issue 3: Low recovery of purified this compound.

  • Cause: The diol has significant solubility in the cold recrystallization solvent, or too much solvent was used.

  • Solution:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude diol.

    • Optimize Solvent System: Choose a solvent or solvent mixture where the diol has very low solubility at low temperatures.

    • Thorough Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize the amount of dissolved product.

    • Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.

Column Chromatography

Issue 1: Poor separation of this compound from impurities.

  • Cause: The solvent system (eluent) does not have the optimal polarity to differentiate between the diol and its impurities.

  • Solution:

    • Optimize Solvent System via TLC: Before running the column, test different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for this compound to ensure good separation on the column. A good starting point for diols is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

    • Use a Gradient Elution: Start with a low polarity eluent and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to first elute non-polar impurities and then the diol, leaving more polar impurities on the column.

    • Consider a Different Stationary Phase: While silica gel is common, for polar compounds like diols, a diol-functionalized silica column can offer different selectivity and improved separation.[2]

Issue 2: this compound is not eluting from the column.

  • Cause: The eluent is not polar enough to move the diol down the column.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent mixture. For very polar compounds, a small percentage of methanol can be added to the eluent (e.g., in dichloromethane), but be aware that using more than 20% methanol can dissolve the silica gel.

    • Check for Compound Decomposition: It is possible the compound has decomposed on the acidic silica gel. This can be tested by spotting the crude material on a TLC plate and letting it sit for a while before eluting to see if a new spot appears.[3]

Issue 3: Tailing of the this compound peak during elution.

  • Cause: This can be due to overloading the column, interactions with the stationary phase, or the use of a suboptimal solvent system.

  • Solution:

    • Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.

    • Increase Polarity During Elution: Once the diol starts to elute, a slight increase in the eluent polarity can sometimes help to sharpen the peak and reduce tailing.[3]

Vacuum Distillation

Issue 1: Bumping or violent boiling of the liquid.

  • Cause: Uneven heating or the absence of nucleation sites can lead to superheating followed by violent boiling.

  • Solution:

    • Use a Stir Bar or Boiling Chips: Continuous stirring with a magnetic stir bar or the addition of boiling chips provides nucleation sites for smooth boiling.

    • Gradual Heating: Heat the distillation flask slowly and evenly.

    • Apply Vacuum Before Heating: It is generally safer to apply the vacuum first and then gradually heat the sample.

Issue 2: The this compound is not distilling at the expected temperature.

  • Cause: The vacuum is not as low as indicated, or there are leaks in the system. The boiling point of a liquid is dependent on the pressure.

  • Solution:

    • Check for Leaks: Ensure all joints and connections are properly sealed. Use vacuum grease where appropriate.

    • Verify Vacuum Level: Use a manometer to accurately measure the pressure in the system.

    • Consult a Nomograph: Use a pressure-temperature nomograph to estimate the boiling point of this compound at the measured pressure. For a high-boiling point liquid, even a small change in pressure can significantly alter the boiling point.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities will depend on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as sebacic acid or 1,10-decanediol.

  • Byproducts of Oxidation: Decanedioic acid can be formed by the oxidation of the primary alcohol group.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Catalyst Residues: Depending on the synthesis, trace amounts of the catalyst may be present.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: For long-chain aliphatic diols like this compound, a mixed solvent system is often effective. Good starting points to screen would be:

  • Heptane/Ethyl Acetate

  • Toluene

  • Methanol/Water

  • Acetone/Water The ideal solvent will dissolve the crude diol when hot but have low solubility for the diol when cold.

Q3: How can I monitor the purity of this compound during purification?

A3: Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in a mixture and track the progress of a column chromatography separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components, allowing for the identification and quantification of impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the diol and its impurities. A diol column may provide good separation for polar compounds.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the purified diol and identify any remaining impurities if their concentration is high enough.

Q4: What is the expected boiling point of this compound under vacuum?

Data Presentation

Due to the lack of specific published quantitative data on the purification of this compound, the following table provides a general guideline for expected outcomes based on the purification of similar long-chain diols. Researchers should optimize these methods for their specific crude material.

Purification TechniqueTypical Solvent(s)Expected PurityExpected YieldKey Considerations
Recrystallization Toluene, Heptane/Ethyl Acetate>98%60-80%Prone to oiling out; slow cooling is crucial.
Column Chromatography Hexane/Ethyl Acetate gradient>99%70-90%Good for removing both more and less polar impurities.
Vacuum Distillation N/A>97%50-70%Effective for removing non-volatile impurities. Requires careful control of pressure and temperature.

Experimental Protocols

Protocol 1: Recrystallization from Toluene
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of toluene and heat the mixture with stirring on a hot plate until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give the this compound an Rf of ~0.3.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Begin elution with the low-polarity solvent system. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to elute the this compound.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Cleanup column Column Chromatography crude->column Complex Mixture distillation Vacuum Distillation crude->distillation Non-volatile Impurities analysis Purity Analysis (TLC, GC-MS, HPLC) recrystallization->analysis column->analysis distillation->analysis analysis->recrystallization Purity <98% analysis->column Purity <98% pure_product Pure this compound analysis->pure_product Purity >98%

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Recrystallization start Start Recrystallization oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No slow_cool Cool Slower / Use Seed Crystal oiling_out->slow_cool Yes induce_nucleation Scratch Flask / Use Seed Crystal no_crystals->induce_nucleation Yes success Successful Crystallization no_crystals->success No slow_cool->start concentrate Concentrate Solution induce_nucleation->concentrate Still no crystals concentrate->start

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Troubleshooting Side Reactions in Diol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the synthesis of 1,2- and 1,3-diols. The following guides and frequently asked questions (FAQs) provide detailed insights into preventing and resolving these issues.

Frequently Asked Questions (FAQs)

My Sharpless asymmetric dihydroxylation is showing low enantioselectivity. What are the possible causes and solutions?

Low enantioselectivity in a Sharpless asymmetric dihydroxylation can be attributed to a few key factors. A primary cause is the concentration of the olefin. If the olefin concentration is too high, a non-enantioselective dihydroxylation can occur, which will diminish the overall enantiomeric excess of the product[1].

Troubleshooting Steps:

  • Reduce Olefin Concentration: Ensure the reaction is run under dilute conditions as specified in established protocols.

  • Slow Addition: Add the olefin slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Verify Ligand Purity: Ensure the chiral ligand [(DHQD)2PHAL or (DHQ)2PHAL] is of high purity and has not degraded.[1]

  • Maintain pH: The reaction is sensitive to pH and proceeds more rapidly under slightly basic conditions. Use a buffered solution to ensure a stable pH.[1]

I am observing ketone byproducts in my Upjohn dihydroxylation. How can I minimize their formation?

The formation of ketone byproducts is a known issue in Upjohn dihydroxylation reactions[2]. This is often due to over-oxidation of the initially formed diol.

Troubleshooting Steps:

  • Control Reaction Time: Monitor the reaction closely using techniques like TLC or GC and quench it as soon as the starting material is consumed.

  • Optimize Temperature: Running the reaction at lower temperatures can often reduce the rate of over-oxidation.

  • Choice of Oxidant: While N-methylmorpholine N-oxide (NMO) is the standard co-oxidant, ensure it is fresh and of high quality.

My acid-catalyzed ring-opening of an unsymmetrical epoxide is giving a mixture of regioisomers. How can I improve the selectivity?

The regioselectivity of acid-catalyzed epoxide ring-opening is highly dependent on the structure of the epoxide[3][4]. The reaction mechanism can have both SN1 and SN2 characteristics[3][5][6].

  • SN2-like Attack: When both epoxide carbons are primary or secondary, the nucleophile preferentially attacks the less substituted carbon[3][4].

  • SN1-like Attack: When one of the epoxide carbons is tertiary, the nucleophile tends to attack the more substituted carbon due to the stabilization of the partial positive charge in the transition state[3][4].

Troubleshooting Steps:

  • Use a Bulky Nucleophile: A sterically hindered nucleophile may favor attack at the less hindered carbon.

  • Consider a Base-Catalyzed Approach: Base-catalyzed ring-opening proceeds via a strict SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon, which can provide higher regioselectivity for certain substrates.[3][4]

  • Solvent Effects: The choice of solvent can influence the stability of the transition state. Experiment with different solvents to optimize selectivity.

I am trying to perform a reaction on another part of my molecule, but the diol is interfering. How can I protect the diol?

Diols can be protected to prevent them from undergoing unwanted reactions during subsequent synthetic steps. The most common method is to form a cyclic acetal.[7][8][9]

Common Protecting Groups for 1,2- and 1,3-Diols:

  • Acetals (e.g., from acetone or benzaldehyde): These are stable under basic and reductive conditions but are readily cleaved with acid[7].

  • Carbonates: These can be deprotected under basic conditions[7].

  • Silyl ethers: These are typically removed using a fluoride source[7].

Experimental Protocol: Acetal Protection of a 1,2-Diol

  • Dissolve the diol in an aprotic solvent (e.g., dichloromethane or acetone).

  • Add a ketone or aldehyde (e.g., 2,2-dimethoxypropane for an acetonide) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a weak base (e.g., triethylamine) and concentrate under reduced pressure.

  • Purify the resulting protected diol by column chromatography.

Quantitative Data Summary

Table 1: Regioselectivity in Acid-Catalyzed Epoxide Ring-Opening

Epoxide SubstrateNucleophileMajor ProductMinor ProductReference
1,2-EpoxypropaneHCl1-Chloro-2-propanol2-Chloro-1-propanol[3]
2-Methyl-1,2-epoxypropaneHCl2-Chloro-2-methyl-1-propanol1-Chloro-2-methyl-2-propanol[3]

Table 2: Common Conditions for Diol Synthesis Methods

MethodCatalystOxidantTypical SolventKey Feature
Sharpless Asymmetric DihydroxylationOsO₄ (catalytic), Chiral LigandK₃Fe(CN)₆ or NMOt-BuOH/H₂OEnantioselective
Upjohn DihydroxylationOsO₄ (catalytic)NMOAcetone/H₂OGeneral syn-dihydroxylation
Anti-dihydroxylationm-CPBA (epoxidation)H₃O⁺ (ring-opening)CH₂Cl₂ then H₂O/acidForms trans-diols

Visual Guides

Signaling Pathways and Workflows

Diol_Synthesis_Troubleshooting cluster_dihydroxylation Dihydroxylation Methods cluster_epoxidation Epoxidation & Ring-Opening cluster_side_reactions Common Side Reactions & Solutions Start_DH Alkene Sharpless Sharpless AD Start_DH->Sharpless OsO4, Chiral Ligand, NMO or K3Fe(CN)6 Upjohn Upjohn Start_DH->Upjohn OsO4, NMO Syn_Diol Syn-Diol Sharpless->Syn_Diol Low_ee Low Enantioselectivity (Sharpless) Sharpless->Low_ee Upjohn->Syn_Diol Ketone Ketone Byproduct (Upjohn) Upjohn->Ketone Start_Epox Alkene Epoxidation Epoxidation (e.g., m-CPBA) Start_Epox->Epoxidation Epoxide Epoxide Epoxidation->Epoxide Acid_Opening Acid-Catalyzed Ring-Opening Epoxide->Acid_Opening H3O+ Base_Opening Base-Catalyzed Ring-Opening Epoxide->Base_Opening HO- Trans_Diol Trans-Diol Acid_Opening->Trans_Diol Regioisomers Mixture of Regioisomers (Epoxide Opening) Acid_Opening->Regioisomers Base_Opening->Trans_Diol Solution_ee Reduce [Olefin] Low_ee->Solution_ee Solution Solution_ketone Control Reaction Time/Temp Ketone->Solution_ketone Solution Solution_regio Switch to Base-Catalyzed Opening Regioisomers->Solution_regio Solution

Caption: Troubleshooting workflow for common diol synthesis side reactions.

Epoxide_Ring_Opening_Regioselectivity cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Title Regioselectivity of Epoxide Ring-Opening Epoxide_Acid Unsymmetrical Epoxide Protonated_Epoxide Protonated Epoxide Epoxide_Acid->Protonated_Epoxide H+ TS_Tertiary Tertiary Carbocation-like Transition State Protonated_Epoxide->TS_Tertiary More Stable TS_Secondary Secondary Carbocation-like Transition State Protonated_Epoxide->TS_Secondary Less Stable Product_More_Sub Nucleophile attacks MORE substituted carbon TS_Tertiary->Product_More_Sub Major Pathway Epoxide_Base Unsymmetrical Epoxide SN2_Attack SN2 Attack by Nucleophile Epoxide_Base->SN2_Attack Nu- Product_Less_Sub Nucleophile attacks LESS substituted carbon SN2_Attack->Product_Less_Sub Steric Hindrance

Caption: Comparison of regioselectivity in acid- vs. base-catalyzed epoxide ring-opening.

Diol_Protection_Workflow Start Diol Protection Protection (e.g., Acetone, H+) Start->Protection Protected_Diol Protected Diol (Acetal) Protection->Protected_Diol Reaction Further Synthetic Steps Protected_Diol->Reaction Deprotection Deprotection (H3O+) Reaction->Deprotection Final_Product Final Product with Diol Deprotection->Final_Product

Caption: General workflow for the protection and deprotection of diols.

References

Technical Support Center: Optimization of Polymerization with 1,9-Decanediol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of polymerization conditions involving 1,9-decanediol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions for successful polyester synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting points for the molar ratio of 1,9-decanediol to dicarboxylic acid?

A1: For linear polyesters, a stoichiometric molar ratio of 1:1 of diol to dicarboxylic acid is the theoretical ideal for achieving high molecular weight. However, in practice, a slight excess of the more volatile monomer (often the diol) may be used to compensate for any loss during the reaction, especially under vacuum. The exact ratio may need to be empirically optimized for your specific system.

Q2: Which catalysts are commonly used for the polyesterification of 1,9-decanediol?

A2: Common catalysts for polyesterification reactions include organometallic compounds and protonic acids. Tin-based catalysts like stannous octoate (Sn(Oct)₂) and titanium-based catalysts such as titanium(IV) isopropoxide are widely used. Protonic acids like p-toluenesulfonic acid (PTSA) can also be effective. The choice of catalyst can influence reaction kinetics and the final properties of the polymer.

Q3: What is the typical temperature range for the polymerization of 1,9-decanediol?

A3: The polymerization temperature for polyesterification is typically in the range of 150-240°C.[1] The reaction is often started at a lower temperature and gradually increased to facilitate the removal of the condensation byproduct (e.g., water). The optimal temperature profile depends on the specific monomers and catalyst used.

Q4: How can I monitor the progress of the polymerization reaction?

A4: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture periodically.[1] A decrease in the acid value indicates the consumption of carboxylic acid groups and the progression of the polymerization. Other methods include monitoring the viscosity of the reaction mixture or using spectroscopic techniques like FTIR to observe the disappearance of hydroxyl and carboxylic acid peaks and the appearance of the ester peak.

Q5: What are common side reactions to be aware of during polymerization with 1,9-decanediol?

A5: Potential side reactions include etherification of the diol at high temperatures, which can lead to chain termination or branching. Oxidative degradation can also occur if the reaction is not performed under an inert atmosphere. The choice of catalyst and reaction conditions can help to minimize these side reactions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Polymer Molecular Weight Incomplete removal of condensation byproduct (e.g., water).- Increase vacuum level during the later stages of the reaction.- Improve the efficiency of the stirring to enhance surface renewal.- Use a more efficient condenser to prevent byproduct from returning to the reaction vessel.
Non-stoichiometric monomer ratio.- Carefully measure the initial amounts of monomers.- Consider using a slight excess of the more volatile monomer to compensate for loss.
Inactive or insufficient catalyst.- Increase the catalyst concentration.- Ensure the catalyst is not deactivated by impurities in the monomers.
Polymer Discoloration (Yellowing/Darkening) Oxidative degradation at high temperatures.- Maintain a constant inert gas (e.g., nitrogen, argon) purge throughout the reaction.- Lower the reaction temperature, potentially compensating with a longer reaction time or higher catalyst concentration.
Impurities in the monomers.- Purify the 1,9-decanediol and dicarboxylic acid before use.
Gel Formation Excessive branching or cross-linking side reactions.- Lower the reaction temperature to reduce the rate of side reactions.- If using a multifunctional monomer, carefully control its stoichiometry.
High catalyst concentration.- Reduce the amount of catalyst used.
Inconsistent Polymer Properties Poor temperature control.- Use a reaction setup with precise temperature control (e.g., a heating mantle with a PID controller).
Inhomogeneous reaction mixture.- Ensure efficient and consistent stirring throughout the polymerization process.

Experimental Protocols

General Protocol for Melt Polycondensation of 1,9-Decanediol with a Dicarboxylic Acid (e.g., Sebacic Acid)

This protocol provides a general procedure for the synthesis of a polyester from 1,9-decanediol and a dicarboxylic acid via melt polycondensation. The specific conditions may require optimization.

Materials:

  • 1,9-Decanediol

  • Dicarboxylic acid (e.g., Sebacic Acid)

  • Catalyst (e.g., Stannous octoate, 0.1-0.5 mol% relative to the dicarboxylic acid)

  • Nitrogen or Argon gas supply

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Heating mantle with a temperature controller and thermocouple

  • Condenser with a collection flask

  • Vacuum pump with a cold trap

  • Nitrogen/Argon inlet

Procedure:

  • Monomer Charging: Accurately weigh and add equimolar amounts of 1,9-decanediol and the dicarboxylic acid to the three-necked flask.

  • Inert Atmosphere: Equip the flask with the mechanical stirrer, condenser, and a gas inlet. Purge the system with inert gas for at least 30 minutes to remove oxygen.

  • Catalyst Addition: Add the catalyst to the reaction mixture.

  • First Stage (Esterification):

    • Begin stirring and slowly heat the mixture to 150-180°C under a gentle flow of inert gas.

    • Maintain this temperature for 2-4 hours, or until the collection of the water byproduct in the collection flask ceases.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 200-220°C.

    • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.

    • Continue the reaction under high vacuum and elevated temperature for another 4-8 hours. The viscosity of the mixture will increase significantly.

  • Reaction Termination and Product Recovery:

    • Stop the reaction by cooling the flask to room temperature under an inert atmosphere.

    • The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform, THF) and precipitated in a non-solvent (e.g., cold methanol) to purify it.

    • Dry the purified polymer in a vacuum oven until a constant weight is achieved.

Visualizations

Experimental_Workflow Experimental Workflow for Polyesterification cluster_prep Preparation cluster_reaction Reaction Stages cluster_post Post-Reaction Monomer_Charging 1. Charge Monomers (1,9-Decanediol & Dicarboxylic Acid) Catalyst_Addition 2. Add Catalyst Monomer_Charging->Catalyst_Addition Inert_Atmosphere 3. Establish Inert Atmosphere Catalyst_Addition->Inert_Atmosphere Esterification 4. Esterification (150-180°C, atmospheric pressure) Inert_Atmosphere->Esterification Polycondensation 5. Polycondensation (200-220°C, high vacuum) Esterification->Polycondensation Remove H₂O Cooling 6. Cool to Room Temperature Polycondensation->Cooling Purification 7. Dissolution & Precipitation Cooling->Purification Drying 8. Vacuum Drying Purification->Drying

Caption: A flowchart of the polyesterification process.

Troubleshooting_Logic Troubleshooting Logic for Low Molecular Weight Start Problem: Low Molecular Weight Check_Byproduct Is byproduct (water) a completely removed? Start->Check_Byproduct Check_Stoichiometry Is the monomer stoichiometry correct? Check_Byproduct->Check_Stoichiometry Yes Improve_Vacuum Action: Improve vacuum, stirring, and condensation efficiency Check_Byproduct->Improve_Vacuum No Check_Catalyst Is the catalyst active and concentration sufficient? Check_Stoichiometry->Check_Catalyst Yes Adjust_Ratio Action: Verify monomer measurements; consider slight excess of diol Check_Stoichiometry->Adjust_Ratio No Adjust_Catalyst Action: Increase catalyst concentration or use fresh catalyst Check_Catalyst->Adjust_Catalyst No Success Resolution: High Molecular Weight Polymer Check_Catalyst->Success Yes Improve_Vacuum->Success Adjust_Ratio->Success Adjust_Catalyst->Success

References

Technical Support Center: Purification of Decane-1,9-diol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Decane-1,9-diol, with a specific focus on the removal of catalyst impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of catalyst impurities in this compound synthesis?

A1: Catalyst impurities in this compound typically originate from the catalysts used during its synthesis. Common synthetic routes and their associated catalysts include:

  • Hydrogenation of Sebacic Acid or its Esters: This process often employs heterogeneous catalysts such as Raney Nickel (Ni) or precious metal catalysts like Ruthenium (Ru) or Palladium (Pd) on a carbon support.

  • Hydroformylation of Unsaturated Fatty Acids/Esters (e.g., from Oleic Acid) followed by Hydrogenation: This two-step process involves a hydroformylation step, commonly catalyzed by Rhodium (Rh) complexes, followed by a hydrogenation step using catalysts like Nickel, Ruthenium, or Palladium.[1][2]

Q2: Why is it crucial to remove catalyst residues from the final this compound product?

A2: Residual catalyst, particularly heavy metals like nickel, ruthenium, and rhodium, can be toxic and may interfere with downstream applications.[3] For instance, in the pharmaceutical industry, strict limits are imposed on the presence of metallic impurities in active pharmaceutical ingredients (APIs).[4] Furthermore, residual catalysts can negatively impact the performance and stability of polymers and other materials synthesized from this compound.

Q3: What are the general methods for removing catalyst impurities from this compound?

A3: The primary methods for removing catalyst impurities from this compound are:

  • Filtration: Effective for removing heterogeneous catalysts.

  • Adsorption: Utilizes solid adsorbents like activated carbon or silica-based metal scavengers to bind and remove dissolved or colloidal catalyst residues.[5][6][7]

  • Liquid-Liquid Extraction: Involves washing the organic product phase with an aqueous solution to extract water-soluble catalyst species.[8][9]

  • Crystallization: Can be effective in purifying the diol and leaving impurities behind in the mother liquor.

Q4: How can I detect the level of residual catalyst in my purified this compound?

A4: Highly sensitive analytical techniques are required to quantify trace amounts of metal catalysts. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS) are the most common and reliable methods for this purpose, with detection limits often in the parts-per-million (ppm) to parts-per-billion (ppb) range.[4]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of this compound.

Issue 1: Incomplete removal of heterogeneous catalyst (e.g., Raney Ni, Ru/C) by filtration.
Possible Cause Troubleshooting Step
Fine catalyst particles passing through the filter medium. Use a finer filter medium (e.g., a membrane filter with a smaller pore size) or a filter aid like Celite. Be aware that very fine filter aids can sometimes be difficult to handle.
Viscous product solution leading to slow or incomplete filtration. [10]Dilute the this compound solution with a suitable, low-viscosity solvent before filtration to improve flow rate. The solvent can be removed later by rotary evaporation. Consider gentle heating to reduce viscosity, ensuring the product is thermally stable.
Catalyst particles embedded in the product matrix. Ensure the product is fully dissolved in a suitable solvent before filtration. Sonication of the solution may help to dislodge trapped catalyst particles.
Issue 2: Residual color in the product after filtration, suggesting dissolved catalyst.
Possible Cause Troubleshooting Step
Homogeneous catalyst or leached metal from a heterogeneous catalyst is present. Employ an adsorption method. Treat the solution with activated carbon or a specialized silica-based metal scavenger.[5][7]
Oxidation of the product or impurities. Purge the reaction and purification systems with an inert gas (e.g., Nitrogen or Argon) to prevent oxidation.
Issue 3: Low efficiency of activated carbon or scavenger treatment.
Possible Cause Troubleshooting Step
Insufficient amount of adsorbent. Increase the weight percentage of the activated carbon or scavenger relative to the product. A typical starting point is 1-5 wt%.
Inadequate contact time or agitation. Increase the stirring time (typically 1-16 hours) and ensure vigorous mixing to maximize the surface contact between the adsorbent and the solution.[11]
Adsorbent pores are blocked. Ensure the product is fully dissolved. In some cases, a pre-filtration step to remove larger impurities can improve the efficiency of the adsorbent.
Incorrect choice of scavenger for the specific metal. Select a scavenger with a high affinity for the target metal. For example, thiol-functionalized silica is effective for palladium, while diamine or triamine functionalized silica can be used for rhodium and ruthenium.[6]
Issue 4: Emulsion formation during liquid-liquid extraction.[12]
Possible Cause Troubleshooting Step
Vigorous shaking of the separatory funnel. Gently invert the separatory funnel several times instead of shaking vigorously.
Presence of surfactant-like impurities. Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break the emulsion.[12]
Similar densities of the organic and aqueous phases. Add a small amount of a different, immiscible organic solvent to alter the density of the organic phase.

Quantitative Data on Catalyst Removal

The following table summarizes the typical efficiencies of different purification methods for removing common catalyst residues.

Catalyst TypePurification MethodAdsorbent/ReagentTypical Residual Metal LevelReference
Ruthenium (Ru)AdsorptionSilica-based Scavengers< 10 ppm[7]
Ruthenium (Ru)Adsorption & FiltrationTriphenylphosphine oxide followed by silica gel filtrationLow residual levels (product appears colorless)[13][14]
Ruthenium (Ru)ExtractionAqueous solution of cysteine148 ppm (initial), 14 ppm (after further steps)[8]
Rhodium (Rh)AdsorptionActivated CarbonSignificant removal, can be recovered[5]
Rhodium (Rh)Extraction & RecyclingNMP-water system0.17 - 0.22 ppm
Nickel (Ni)FiltrationHollow tubular filter< 2-3 ppm[5]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Catalyst by Filtration
  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol, ethyl acetate) to achieve a concentration that allows for easy handling and filtration. A concentration of 10-20% (w/v) is a good starting point.

  • Filtration Setup: Assemble a filtration apparatus using a Büchner funnel and a filter flask. Place a piece of filter paper of the appropriate pore size in the funnel. For very fine particles, a pad of Celite (diatomaceous earth) can be prepared on top of the filter paper.

  • Filtration: Wet the filter paper/Celite pad with a small amount of the clean solvent. Apply vacuum to the filter flask and pour the this compound solution onto the filter.

  • Washing: Wash the collected catalyst on the filter paper with several portions of the clean solvent to recover any adsorbed product.

  • Solvent Removal: Combine the filtrate and the washings. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Removal of Dissolved Catalyst using Activated Carbon
  • Dissolution: Dissolve the crude this compound in an appropriate solvent.

  • Adsorption: To the solution, add 1-5% by weight of activated carbon.

  • Stirring: Stir the mixture vigorously at room temperature for 2-16 hours. The optimal time should be determined experimentally.

  • Filtration: Remove the activated carbon by filtration through a pad of Celite as described in Protocol 1. The filtrate should be colorless.

  • Solvent Removal: Remove the solvent by rotary evaporation.

Protocol 3: Removal of Dissolved Catalyst using Silica-Based Scavengers
  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., toluene, dichloromethane).

  • Scavenging: Add the appropriate silica-based metal scavenger (typically 3-5 equivalents relative to the estimated amount of residual metal).

  • Stirring: Stir the mixture at room temperature for 4-16 hours. Gentle heating may increase the rate of scavenging, but should be tested for product stability.[11]

  • Filtration: Filter off the scavenger. Wash the scavenger with fresh solvent to recover the product.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure.

Protocol 4: Removal of Catalyst Residues by Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude this compound in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of deionized water.

  • Mixing: Stopper the funnel and gently invert it several times, venting periodically to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the aqueous layer.

  • Repeat: Repeat the extraction with fresh deionized water two more times. For acidic or basic impurities, a dilute aqueous acid or base solution can be used for the initial extraction, followed by water washes.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Filtration and Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

Visualizations

TroubleshootingWorkflow start Crude this compound with Catalyst Impurity is_heterogeneous Is the catalyst heterogeneous? start->is_heterogeneous extraction Liquid-Liquid Extraction start->extraction Alternative for water-soluble catalysts filtration Filtration is_heterogeneous->filtration Yes adsorption Adsorption (Activated Carbon/Scavenger) is_heterogeneous->adsorption No viscosity_issue High Viscosity? filtration->viscosity_issue product_clear Is the product solution clear? product_clear->adsorption No (Dissolved Catalyst) final_product Purified this compound product_clear->final_product Yes adsorption->filtration Filter Adsorbent emulsion_issue Emulsion Forms? extraction->emulsion_issue analyze Analyze for Residual Metal (ICP-MS) final_product->analyze viscosity_issue->product_clear No dilute Dilute with Solvent viscosity_issue->dilute Yes dilute->filtration emulsion_issue->final_product No add_brine Add Brine emulsion_issue->add_brine Yes add_brine->extraction

Caption: Troubleshooting workflow for catalyst removal from this compound.

PurificationMethods crude_product Crude this compound method1 Filtration crude_product->method1 method2 Adsorption crude_product->method2 method3 Liquid-Liquid Extraction crude_product->method3 sub_method1a Filter Aid (Celite) method1->sub_method1a sub_method2a Activated Carbon method2->sub_method2a sub_method2b Silica Scavengers method2->sub_method2b sub_method3a Aqueous Wash method3->sub_method3a purified_product Purified Product sub_method1a->purified_product sub_method2a->purified_product sub_method2b->purified_product sub_method3a->purified_product

References

Technical Support Center: Prevention of Oxidation and Degradation of Decane-1,9-diol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Decane-1,9-diol, maintaining its stability is critical for experimental integrity and product shelf-life. This technical support center provides comprehensive guidance on preventing the oxidation and degradation of this compound through a series of frequently asked questions and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As a primary long-chain diol, this compound is susceptible to oxidation. The primary degradation pathway involves the oxidation of its terminal alcohol groups. This can occur in a stepwise manner, first forming aldehydes and then further oxidizing to carboxylic acids. Key potential degradation products include:

  • 9-hydroxydecanal

  • Decanedial

  • 9-hydroxydecanoic acid

  • Sebacic acid (Decanedioic acid)

Exposure to oxygen, elevated temperatures, light, and the presence of metal ion catalysts can accelerate these degradation processes.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound may not always be immediately visible. However, some indicators can suggest a loss of purity:

  • Appearance of a yellowish tint: Pure this compound is a white solid. A change in color can indicate the formation of degradation products.

  • Change in odor: The formation of aldehydes can introduce a slight, sharp odor.

  • Insolubility or changes in melting point: Significant degradation can lead to the formation of polymeric byproducts or other impurities that may alter the physical properties of the compound.

Q3: How should I properly store this compound to minimize degradation?

A3: Proper storage is the first line of defense against degradation. The following conditions are recommended:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light: Protect from light by using amber glass vials or storing in a dark cabinet.

  • Container: Use well-sealed containers made of non-reactive materials like glass or fluorinated polyethylene.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidative degradation. Phenolic antioxidants are commonly used for stabilizing organic compounds. A recommended antioxidant is Butylated hydroxytoluene (BHT).

Q5: What is the recommended concentration of BHT for stabilizing this compound?

A5: The optimal concentration of BHT can vary depending on the storage conditions and the intended application. However, a general starting point for stabilizing bulk chemical is in the range of 0.01% to 0.1% (w/w).[1][2][3] It is crucial to experimentally determine the lowest effective concentration to avoid potential interference with downstream applications.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in analytical chromatogram (e.g., GC-MS, HPLC). Oxidation or degradation of this compound.1. Confirm the identity of the unexpected peaks by mass spectrometry. Common degradation products will have mass-to-charge ratios corresponding to the aldehyde and carboxylic acid forms of the diol. 2. Review storage conditions. Ensure the material has been stored under an inert atmosphere, protected from light, and at a cool temperature. 3. Consider adding an antioxidant like BHT (0.01-0.1%) to a fresh sample for future use.
Inconsistent experimental results or loss of product efficacy. Degradation of this compound leading to lower active ingredient concentration.1. Re-analyze the purity of your this compound stock using a validated analytical method. 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Implement stricter storage and handling protocols for the new batch.
Visible change in color or odor of the material. Significant oxidation has occurred.1. The material should be considered suspect and its purity should be thoroughly analyzed before use. 2. If significant degradation is confirmed, the batch should be discarded. 3. For future batches, implement the recommended storage conditions and consider the use of an antioxidant from the outset.

Experimental Protocols

Protocol for Evaluating the Effectiveness of an Antioxidant

This protocol outlines a method for conducting an accelerated stability study to evaluate the effectiveness of an antioxidant, such as BHT, in preventing the oxidation of this compound.

1. Materials:

  • This compound

  • Antioxidant (e.g., BHT)

  • High-purity solvent (e.g., ethanol or isopropanol)

  • Amber glass vials with Teflon-lined caps

  • Oven or stability chamber capable of maintaining a constant temperature (e.g., 40 °C, 50 °C)

  • GC-MS system for analysis

2. Sample Preparation:

  • Control Group: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).

  • Test Group(s): Prepare solutions of this compound at the same concentration as the control group, but with the addition of the antioxidant at various concentrations (e.g., 0.01%, 0.05%, 0.1% w/w relative to the diol).

3. Accelerated Stability Study:

  • Aliquot the control and test solutions into separate amber glass vials.

  • If possible, purge the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing.

  • Place the vials in an oven or stability chamber at an elevated temperature (e.g., 40 °C).

  • Withdraw samples from each group at specified time points (e.g., 0, 1, 2, 4, and 8 weeks).

4. Analysis:

  • Analyze the withdrawn samples by GC-MS to quantify the remaining this compound and identify and quantify any degradation products.

  • The GC-MS method should be validated for the detection of the parent compound and its potential oxidation products.

5. Data Interpretation:

  • Compare the rate of degradation of this compound in the control group versus the test groups.

  • A significant reduction in the formation of oxidation products in the test groups indicates the effectiveness of the antioxidant.

Quantitative Data Summary

The following table provides hypothetical data from an accelerated stability study to illustrate the stabilizing effect of BHT on this compound.

Condition Time Point (Weeks) This compound Purity (%) Total Oxidation Products (%)
Control (No BHT) 099.8<0.1
495.24.5
889.79.8
0.05% BHT 099.8<0.1
499.50.3
899.10.7

Data is for illustrative purposes only and will vary based on experimental conditions.

Visualizations

Oxidation_Pathway This compound This compound 9-Hydroxydecanal 9-Hydroxydecanal This compound->9-Hydroxydecanal Oxidation Decanedial Decanedial 9-Hydroxydecanal->Decanedial Oxidation 9-Hydroxydecanoic Acid 9-Hydroxydecanoic Acid 9-Hydroxydecanal->9-Hydroxydecanoic Acid Oxidation Sebacic Acid Sebacic Acid Decanedial->Sebacic Acid Oxidation 9-Hydroxydecanoic Acid->Sebacic Acid Oxidation

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow start Suspected Degradation check_purity Analyze Purity by GC-MS start->check_purity degradation_confirmed Degradation Confirmed? check_purity->degradation_confirmed review_storage Review Storage Conditions: - Temperature - Atmosphere (Inert Gas) - Light Exposure degradation_confirmed->review_storage Yes no_degradation No Significant Degradation degradation_confirmed->no_degradation No implement_changes Implement Corrective Actions: - Procure fresh material - Store properly - Add antioxidant review_storage->implement_changes continue_use Continue Use no_degradation->continue_use

Caption: Troubleshooting workflow for suspected degradation.

References

Technical Support Center: Scaling Up Decane-1,9-diol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Decane-1,9-diol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work and scale-up.

Troubleshooting Guides

Route 1: Hydroboration-Oxidation of 1-Decene

This section focuses on troubleshooting the two-step synthesis of this compound from 1-decene via hydroboration followed by oxidation.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Hydroboration - Moisture Contamination: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). THF (tetrahydrofuran) solvent must be anhydrous. - Improper Stoichiometry: Use a slight excess of the borane reagent (e.g., BH₃·THF or 9-BBN) to ensure complete reaction with the alkene. - Low Reaction Temperature: While hydroboration is typically performed at 0°C to room temperature, ensure the reaction has sufficient time to go to completion. Monitor reaction progress using TLC or GC analysis.
Inefficient Oxidation - Decomposition of Hydrogen Peroxide: Use a fresh, stabilized solution of hydrogen peroxide. - Incorrect pH: The oxidation step requires basic conditions. Ensure the pH is maintained around 8 by the controlled addition of aqueous NaOH or KOH.[1] - Insufficient Oxidant: Use a sufficient excess of hydrogen peroxide to oxidize the trialkylborane intermediate completely.
Product Loss During Workup - Emulsion Formation: During the aqueous workup, emulsions can form. Break emulsions by adding brine or by careful separation in a separatory funnel. - Incomplete Extraction: Use an appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate) and perform multiple extractions to ensure complete recovery of the diol.

Issue 2: Poor Regioselectivity (Formation of Decane-1,2-diol)

Potential Cause Recommended Solution
Use of Unhindered Borane Reagent The use of borane (BH₃) can lead to the formation of the Markovnikov product (Decane-1,2-diol) as a minor byproduct.[2]
Reaction Conditions - Use a Sterically Hindered Borane: Employ a bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane to significantly improve the regioselectivity for the anti-Markovnikov product (this compound).[2][3]

Issue 3: Formation of Byproducts

Potential Cause Recommended Solution
Over-oxidation Use of alternative oxidants to hydrogen peroxide can lead to the formation of carbonyl compounds instead of alcohols.[4]
Rearrangement of Alkylborane While less common in hydroboration, ensure mild reaction conditions to prevent any potential side reactions.
Route 2: Catalytic Hydrogenation of Sebacic Acid

This section provides troubleshooting for the synthesis of this compound via the reduction of sebacic acid.

Issue 1: Low Conversion of Sebacic Acid

Potential Cause Recommended Solution
Catalyst Inactivity - Improper Catalyst Handling: Ensure the catalyst (e.g., Re-Pd/SiO₂) is handled under an inert atmosphere to prevent oxidation. - Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. Purify the sebacic acid and use high-purity solvents. Common poisons include sulfur and nitrogen compounds.[3][5] - Insufficient Catalyst Loading: Use an appropriate catalyst loading, typically 1-10 mol% depending on the specific catalyst and reaction conditions.
Suboptimal Reaction Conditions - Low Hydrogen Pressure: Ensure sufficient hydrogen pressure is maintained throughout the reaction as per the established protocol. - Low Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. Optimize the temperature based on small-scale experiments.

Issue 2: Low Selectivity to this compound (Formation of other products)

Potential Cause Recommended Solution
Over-reduction Prolonged reaction times or overly harsh conditions (high temperature and pressure) can lead to the formation of decane.
Formation of Intermediates Incomplete reaction may result in the presence of hydroxycarboxylic acids or lactones.[6]

Issue 3: Catalyst Deactivation and Difficult Separation

Potential Cause Recommended Solution
Sintering of Catalyst High reaction temperatures can cause the metal particles on the catalyst support to agglomerate, reducing the active surface area.[5]
Leaching of Metal The acidic nature of the dicarboxylic acid can cause the active metal to leach from the support.[5]
Difficult Filtration Fine catalyst particles can be difficult to filter. Use a filter aid like Celite to improve filtration efficiency.

Experimental Protocols

Lab-Scale Synthesis of this compound via Hydroboration-Oxidation of 1-Decene (Adapted from a similar procedure)

Materials:

  • 1-Decene

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer

  • Anhydrous Tetrahydrofuran (THF)

  • 3M Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Hydroboration:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-decene (1.0 eq).

    • Dissolve the 1-decene in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 9-BBN (0.55 eq of the dimer) in anhydrous THF to the stirred solution of 1-decene.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Oxidation:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully add the 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 20°C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Conceptual Pilot-Scale Synthesis via Catalytic Hydrogenation of Sebacic Acid

Process Overview: This process involves the high-pressure hydrogenation of sebacic acid in a suitable solvent using a heterogeneous catalyst.

Equipment:

  • High-pressure stirred tank reactor (autoclave)

  • Catalyst filtration system

  • Solvent recovery unit

  • Purification system (e.g., distillation or crystallization)

Indicative Parameters:

Parameter Value
Catalyst Re-Pd/SiO₂
Solvent 1,4-Dioxane
Temperature 140-160 °C
Hydrogen Pressure 50-100 bar
Reaction Time 4-8 hours

| Catalyst Loading | 1-5 wt% relative to sebacic acid |

Procedure:

  • Reaction:

    • The reactor is charged with sebacic acid, solvent, and the catalyst.

    • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure.

    • The mixture is heated to the reaction temperature with vigorous stirring.

    • The reaction is monitored by in-situ probes (e.g., hydrogen uptake) or by sampling and analysis.

  • Catalyst Separation:

    • After the reaction is complete, the mixture is cooled, and the reactor is depressurized.

    • The catalyst is separated from the product mixture by filtration.

  • Purification:

    • The solvent is removed from the filtrate by distillation.

    • The crude this compound is then purified, typically by vacuum distillation or recrystallization, to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge when scaling up the hydroboration-oxidation of 1-decene?

A1: The primary challenge is ensuring strict anhydrous conditions and effective temperature control. On a larger scale, moisture contamination can significantly reduce yields by reacting with the borane reagent. The oxidation step is exothermic and requires efficient heat removal to prevent decomposition of the peroxide and potential side reactions.

Q2: How can I improve the regioselectivity of the hydroboration of 1-decene to favor this compound?

A2: The most effective way to improve regioselectivity is to use a sterically hindered borane reagent like 9-BBN instead of borane (BH₃). The bulky nature of 9-BBN preferentially directs the boron atom to the less sterically hindered terminal carbon of the double bond, leading to a higher yield of the desired anti-Markovnikov product, this compound.[2][3]

Q3: What are the common byproducts in the catalytic hydrogenation of sebacic acid to this compound?

A3: Common byproducts can include partially reduced intermediates such as the corresponding hydroxycarboxylic acid and lactone, as well as the over-reduced product, decane. The formation of these byproducts is often influenced by reaction conditions such as temperature, pressure, reaction time, and catalyst activity.[6]

Q4: My catalytic hydrogenation of sebacic acid is very slow. What could be the issue?

A4: A slow reaction rate can be due to several factors:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the sebacic acid or solvent.

  • Insufficient Hydrogen Availability: Poor mixing or low hydrogen pressure can limit the reaction rate.

  • Low Temperature: The reaction may require a higher temperature to achieve a practical rate.

  • Inactive Catalyst: The catalyst may have been improperly handled or stored, leading to oxidation and loss of activity.

Q5: How can I effectively remove the catalyst after the hydrogenation reaction?

A5: For lab-scale reactions, filtration through a pad of Celite is a common and effective method to remove the fine particles of the heterogeneous catalyst. On an industrial scale, specialized filtration equipment such as filter presses or centrifugal filters are used. It is important to perform the filtration under an inert atmosphere if the catalyst is pyrophoric.

Visualizations

Experimental_Workflow_Hydroboration_Oxidation cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Workup & Purification start 1-Decene in Anhydrous THF add_borane Add 9-BBN Solution at 0°C start->add_borane Under N2 react_hydro React at RT for 4-6h add_borane->react_hydro cool_mixture Cool to 0°C react_hydro->cool_mixture add_reagents Add NaOH then H₂O₂ cool_mixture->add_reagents react_oxi React at RT for 2-4h add_reagents->react_oxi quench Quench with NH₄Cl (aq) react_oxi->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify by Column Chromatography wash_dry->purify end_product This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound via hydroboration-oxidation.

Experimental_Workflow_Catalytic_Hydrogenation cluster_reaction Hydrogenation Reaction cluster_separation Separation cluster_purification Purification charge_reactor Charge Reactor with Sebacic Acid, Solvent, and Catalyst pressurize_heat Pressurize with H₂ and Heat charge_reactor->pressurize_heat react React at 140-160°C, 50-100 bar pressurize_heat->react cool_depressurize Cool and Depressurize react->cool_depressurize filter_catalyst Filter to Remove Catalyst cool_depressurize->filter_catalyst remove_solvent Remove Solvent by Distillation filter_catalyst->remove_solvent purify_product Purify by Vacuum Distillation or Recrystallization remove_solvent->purify_product final_product This compound purify_product->final_product

Caption: Conceptual workflow for the pilot-scale production of this compound via catalytic hydrogenation.

References

Resolving solubility issues with Decane-1,9-diol in reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decane-1,9-diol. The information addresses common solubility challenges and provides practical solutions for your experiments.

Troubleshooting Guide: Resolving Solubility Issues

Question: My this compound is not dissolving in my chosen solvent. What should I do?

Answer:

Resolving solubility issues with this compound, a long-chain aliphatic diol, often requires a systematic approach. Due to its long hydrocarbon chain, its solubility can be limited in certain solvents. Here is a step-by-step guide to address this issue:

1. Solvent Selection and Optimization:

The principle of "like dissolves like" is a good starting point. This compound has both a nonpolar decane backbone and polar hydroxyl groups, giving it an amphiphilic character.

  • Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are often good initial choices due to their ability to hydrogen bond with the hydroxyl groups of the diol.

  • Polar Aprotic Solvents: Solvents such as THF, DMSO, and DMF can also be effective.

  • Nonpolar Solvents: Solubility in nonpolar solvents like hexanes or toluene is generally poor at room temperature but can be increased with heating.

Logical Flow for Solvent Selection:

start Start: this compound Undissolved solvent_check Is the solvent appropriate? (Polar protic/aprotic) start->solvent_check heat Apply gentle heating (e.g., 40-60°C) solvent_check->heat Yes reassess Re-evaluate solvent system solvent_check->reassess No sonication Use sonication heat->sonication cosolvent Add a co-solvent success Solubility Achieved cosolvent->success sonication->cosolvent fail Consider alternative strategies (e.g., derivatization) reassess->fail

Caption: Decision-making workflow for addressing solubility issues.

2. Temperature Adjustment:

Gently heating the mixture can significantly increase the solubility of this compound. It is advisable to heat the solution in a controlled manner (e.g., using a water bath) and monitor for dissolution. Be mindful of the boiling point of your solvent and the thermal stability of other reactants in your mixture.

3. Co-solvent Systems:

If a single solvent is ineffective, a co-solvent system can be employed. For example, if your reaction is primarily in a nonpolar solvent like toluene, adding a small amount of a polar solvent like methanol or THF can enhance the solubility of the diol.

4. Particle Size Reduction:

The dissolution rate is proportional to the surface area of the solid. If you have large crystals of this compound, grinding them into a fine powder using a mortar and pestle will increase the surface area and can improve the rate of dissolution.

5. Sonication:

Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process through cavitation and micro-agitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Table 1: Qualitative Solubility of this compound in Common Solvents at Room Temperature

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighHydrogen bonding between the solvent and the diol's hydroxyl groups.
Polar Aprotic THF, Acetone, Ethyl AcetateModerate to HighDipole-dipole interactions with the hydroxyl groups.
Polar Aprotic (Amide) DMF, DMAcHighStrong dipole-dipole interactions and potential for hydrogen bond accepting.
Chlorinated Dichloromethane, ChloroformLow to ModeratePrimarily for the nonpolar backbone; may require heating.
Aromatic Toluene, XyleneLowBetter suited for the nonpolar backbone; will likely require heating.
Aliphatic Hexanes, HeptaneVery LowOnly interacts with the nonpolar backbone; significant heating required.
Aqueous WaterVery LowThe long nonpolar decane chain dominates, making it poorly soluble in water.[1][2]

Q2: How can I determine the solubility of this compound in my specific solvent system?

If the solubility of this compound is critical for your process, it is recommended to determine it experimentally.

Experimental Protocol: Determination of Solubility

This protocol outlines a basic method for determining the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters)

  • Evaporating dish or rotary evaporator

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. An excess is necessary to ensure the solution becomes saturated.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24 hours) to ensure saturation is reached.

  • Separation of Undissolved Solid:

    • After equilibration, carefully take an aliquot of the supernatant, ensuring no solid particles are transferred. Using a syringe filter is recommended for this step.

  • Quantification of Dissolved Solute:

    • Accurately weigh an evaporating dish.

    • Transfer a known volume of the filtered supernatant to the pre-weighed dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

    • Once the solvent is completely removed, re-weigh the dish containing the dried this compound residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

    • Express the solubility in desired units, such as g/100 mL or mg/mL.

Experimental Workflow for Solubility Determination:

start Start: Determine Solubility add_excess Add excess this compound to known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24h) add_excess->equilibrate filter Filter supernatant to remove undissolved solid equilibrate->filter add_supernatant Transfer known volume of supernatant to dish filter->add_supernatant weigh_dish Weigh empty evaporating dish weigh_dish->add_supernatant evaporate Evaporate solvent add_supernatant->evaporate weigh_final Weigh dish with residue evaporate->weigh_final calculate Calculate solubility weigh_final->calculate end End: Solubility Determined calculate->end

Caption: Step-by-step workflow for the experimental determination of solubility.

Q3: Are there any safety precautions I should take when handling this compound?

While specific safety data for this compound is limited, data from similar long-chain diols like 1,10-decanediol can provide guidance.[3] It is recommended to handle this compound in accordance with good laboratory practices.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.[3][4]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or vapors, especially if heating.[3][4]

  • Handling: Avoid contact with skin and eyes.[4][5] In case of contact, wash the affected area thoroughly with water.[3] Minimize dust generation when handling the solid.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Q4: Can I use this compound in aqueous reactions?

This compound has very low solubility in water.[1][2] For reactions in aqueous media, consider the following approaches:

  • Co-solvents: Use a water-miscible organic solvent like ethanol or DMSO as a co-solvent to increase solubility.

  • Surfactants: Employing a surfactant can help to create a microemulsion, dispersing the diol in the aqueous phase.[6]

  • Phase-Transfer Catalysis: If the diol is a reactant, a phase-transfer catalyst may be used to facilitate the reaction between the aqueous phase and an organic phase containing the diol.

References

Minimizing by-product formation in Decane-1,9-diol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize by-product formation during the synthesis of decane-1,9-diol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common laboratory and industrial approaches to synthesize this compound and related long-chain diols involve two main strategies:

  • Hydroformylation of 9-decen-1-ol: This method introduces a formyl group (-CHO) across the double bond of 9-decen-1-ol, which is then reduced to a hydroxyl group.

  • Oxidative cleavage of oleic acid: Oleic acid can be cleaved at its double bond, typically via ozonolysis, to produce C9 fragments like 9-oxononanoic acid, which is then selectively reduced to form this compound.[1][2]

Q2: How can I purify this compound from my crude reaction mixture?

A2: Purification strategies depend on the scale of the reaction and the nature of the impurities. Common methods include:

  • Distillation: High-vacuum distillation can be effective for separating the diol from less volatile by-products.

  • Crystallization: Recrystallization from a suitable solvent system can be used to isolate the solid diol from soluble impurities.

  • Column Chromatography: For smaller scale purifications, silica gel chromatography is a standard method to separate the desired diol from by-products with different polarities.

  • Extraction: Liquid-liquid extraction can be employed to remove certain impurities based on their differential solubility in immiscible solvents.[3]

Troubleshooting Guide 1: Hydroformylation of 9-Decen-1-ol

This route involves the rhodium-catalyzed reaction of 9-decen-1-ol with syngas (a mixture of CO and H₂) to form an intermediate aldehyde, which is subsequently reduced to the diol.[4] By-product formation is a common challenge.

Common Issues and Solutions

Q: My reaction is producing a significant amount of decan-1-ol. What is causing this and how can it be minimized?

A: This is due to the hydrogenation of the starting alkene , a common side reaction in hydroformylation.[5]

  • Cause: High hydrogen partial pressure, high temperature, or a catalyst system that favors hydrogenation over hydroformylation.

  • Solutions:

    • Adjust Syngas Ratio: Decrease the H₂/CO ratio. A 1:1 ratio is a common starting point, but it may need to be optimized.[6]

    • Lower Temperature: Reducing the reaction temperature can disfavor the hydrogenation side reaction.

    • Catalyst/Ligand Choice: The choice of phosphine ligand for the rhodium catalyst can significantly influence the relative rates of hydroformylation and hydrogenation.[7]

Q: I am observing multiple diol isomers in my product mixture, not just this compound. Why is this happening?

A: This is likely due to isomerization of the double bond in the starting material or an intermediate.

  • Cause: The catalyst can facilitate the migration of the double bond along the carbon chain before hydroformylation occurs. This leads to the formation of various aldehyde isomers and, consequently, different diol products after reduction.

  • Solutions:

    • Ligand Selection: Bulky phosphine or phosphite ligands can promote hydroformylation at the terminal position and suppress isomerization.

    • Optimize Reaction Conditions: Lower temperatures and shorter reaction times can sometimes reduce the extent of isomerization. High syngas pressure generally favors hydroformylation over isomerization.[6]

Q: The reaction has stalled, and analysis indicates the presence of 2-methylene-oct-7-en-1-al. What is this compound and what should I do?

A: This specific by-product can act as a catalyst poison . While identified in a related synthesis, its formation mechanism is relevant.[8]

  • Cause: This by-product can form under certain conditions and can deactivate the expensive rhodium catalyst, halting the reaction.[8]

  • Solutions:

    • Protecting Groups: The synthesis can be modified to use a starting material where the hydroxyl group is protected. This can prevent side reactions that lead to catalyst deactivation. The protecting group is then removed after the hydroformylation and reduction steps.[8]

    • Process Control: Strict control over reaction temperature and reactant concentrations may help to avoid the formation of this catalyst poison.

Data on By-product Control in Hydroformylation

The following table provides a general overview of how reaction parameters can be adjusted to control selectivity in rhodium-catalyzed hydroformylation, which is applicable to the synthesis of the aldehyde precursor of this compound.

ParameterTo Increase Linear Product (less isomerization)To Decrease Alkane By-product (less hydrogenation)Potential Trade-off
Temperature Lower TemperatureLower TemperatureSlower reaction rate
CO Partial Pressure Higher Pressure-May inhibit reaction at very high pressures
H₂ Partial Pressure -Lower PressureSlower reaction rate
Ligand Bulky phosphines/phosphitesLigands promoting formylationMay affect overall activity
Experimental Protocol: Hydroformylation and Reduction
  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with Rh(acac)(CO)₂ and the appropriate phosphine ligand (e.g., triphenylphosphine) in a 1:4 molar ratio. Anhydrous, degassed toluene is added, and the mixture is stirred until a homogeneous solution is formed.

  • Hydroformylation: The catalyst solution is transferred to a high-pressure autoclave. 9-Decen-1-ol is added. The autoclave is sealed, purged several times with syngas (1:1 CO/H₂), and then pressurized to the desired pressure (e.g., 20-50 bar). The reaction is heated (e.g., 80-100 °C) with vigorous stirring and monitored by GC for the consumption of the starting material.

  • Reduction: After cooling and venting the autoclave, the solvent is removed under reduced pressure. The crude aldehyde intermediate is dissolved in methanol. The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added portion-wise. The reaction is stirred until the aldehyde is completely converted to the diol (monitored by TLC or GC).

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound is then purified by vacuum distillation or column chromatography.

Workflow for Hydroformylation of 9-Decen-1-ol

Workflow for this compound Synthesis via Hydroformylation cluster_main Main Synthetic Pathway cluster_byproducts By-product Formation Pathways start 9-Decen-1-ol hf Hydroformylation (Rh catalyst, CO/H₂) start->hf hydrogenation Decan-1-ol start->hydrogenation Hydrogenation aldehyde 10-Hydroxydecanal (Linear Aldehyde) hf->aldehyde iso_aldehyde Branched Aldehydes hf->iso_aldehyde Isomerization red Reduction (e.g., NaBH₄) aldehyde->red product This compound red->product iso_diol Isomeric Diols red->iso_diol iso_aldehyde->red

Caption: Workflow for this compound Synthesis via Hydroformylation.

Troubleshooting Guide 2: Synthesis from Oleic Acid

This route involves the oxidative cleavage of oleic acid's double bond to form C9 intermediates, followed by reduction to the diol. Ozonolysis is a common method for this cleavage.

Common Issues and Solutions

Q: My ozonolysis reaction is giving low yields of 9-oxononanoic acid and a complex mixture of other products. How can I improve this?

A: Ozonolysis can produce a variety of products depending on the reaction and work-up conditions.[1][2]

  • Cause: The reactive Criegee intermediate formed during ozonolysis can participate in various side reactions, including polymerization or the formation of secondary ozonides and other oxygenated species.[9] The work-up conditions (oxidative vs. reductive) also dictate the final product distribution.

  • Solutions:

    • Control Temperature: Perform the ozonolysis at low temperatures (e.g., -78 °C) to minimize side reactions of the unstable intermediates.

    • Scavengers: The inclusion of a scavenger like methanol during ozonolysis can trap the Criegee intermediate and lead to a cleaner reaction profile.[10]

    • Optimize Work-up: Use a reductive work-up (e.g., with dimethyl sulfide or triphenylphosphine) to obtain the desired aldehyde (9-oxononanoic acid). An oxidative work-up (e.g., with hydrogen peroxide) will lead to the formation of azelaic acid.

Q: After the reduction step, my product is contaminated with a significant amount of nonan-1-ol. Why did this happen?

A: This suggests that nonanal, a co-product of the ozonolysis, was carried through to the reduction step.

  • Cause: The ozonolysis of oleic acid produces equimolar amounts of 9-oxononanoic acid and nonanal. If nonanal is not removed before the reduction, it will be reduced to nonan-1-ol.

  • Solutions:

    • Purification of Intermediate: Purify the 9-oxononanoic acid intermediate after the ozonolysis and work-up, for instance by extraction or chromatography, to remove nonanal before proceeding to the reduction step.

    • Selective Reduction: While challenging, exploring reducing agents that show some selectivity for the aldehyde function in the presence of the carboxylic acid (or its ester) over the more volatile nonanal might be possible, but purification of the intermediate is generally more straightforward.

Data on Product Distribution in Oleic Acid Ozonolysis

The following table summarizes typical product yields from the ozonolysis of oleic acid, which are the precursors to this compound and its by-products.

ProductTypical Carbon Yield (%)[1]Phase
1-Nonanal30 ± 3Gas & Condensed
9-Oxononanoic acid14 ± 2Condensed
Nonanoic acid7 ± 1Condensed
Azelaic acid6 ± 3Condensed
Unidentified products (e.g., esters, polymers)HighCondensed

Note: Yields can vary significantly with reaction conditions.

Experimental Protocol: Ozonolysis and Reduction
  • Ozonolysis: Dissolve oleic acid in a suitable solvent (e.g., methanol or dichloromethane) in a three-neck flask equipped with a gas dispersion tube and a vent to a potassium iodide trap. Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone through the solution until the solution turns a persistent blue color, indicating an excess of ozone.

  • Work-up: Purge the solution with nitrogen or argon to remove excess ozone. For a reductive work-up, add dimethyl sulfide (DMS) and allow the solution to slowly warm to room temperature. Stir overnight.

  • Isolation of Intermediate: Remove the solvent under reduced pressure. The crude product containing 9-oxononanoic acid and nonanal can be purified at this stage, for example by converting the carboxylic acid to its salt to allow extraction of the neutral nonanal.

  • Esterification and Reduction: The purified 9-oxononanoic acid is esterified (e.g., using methanol and a catalytic amount of acid). The resulting methyl 9-oxononanoate is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to reduce both the ester and aldehyde functionalities to hydroxyl groups.

  • Final Work-up and Purification: The reduction is carefully quenched (e.g., following a Fieser work-up procedure). The resulting slurry is filtered, and the filtrate is dried and concentrated. The final product, this compound, is purified by vacuum distillation or crystallization.

Workflow for Oleic Acid Ozonolysis Route

Workflow for this compound Synthesis via Ozonolysis cluster_main Main Synthetic Pathway cluster_byproducts By-product Formation Pathways start Oleic Acid ozonolysis 1. Ozonolysis 2. Reductive Work-up start->ozonolysis intermediate 9-Oxononanoic Acid (Aldehyde-acid) ozonolysis->intermediate nonanal Nonanal ozonolysis->nonanal Co-product azelaic Azelaic Acid ozonolysis->azelaic From oxidative side reactions nonanoic Nonanoic Acid ozonolysis->nonanoic Side product reduction Reduction (e.g., LiAlH₄) intermediate->reduction product This compound reduction->product nonanol Nonan-1-ol reduction->nonanol Reduction of co-product nonanal->reduction Reduction of co-product

Caption: Workflow for this compound Synthesis via Ozonolysis.

Troubleshooting By-product Formation: A Logical Approach

Troubleshooting Logic for By-product Formation start High By-product Content Detected route Which synthetic route was used? start->route hydro Hydroformylation route->hydro Hydroformylation ozono Ozonolysis route->ozono Ozonolysis byproduct_hydro Identify major by-product by GC-MS hydro->byproduct_hydro byproduct_ozono Identify major by-product by GC-MS ozono->byproduct_ozono decanol Decan-1-ol byproduct_hydro->decanol Alkane isomers Isomeric Diols byproduct_hydro->isomers Isomers solution_decanol Decrease H₂/CO ratio Lower reaction temperature decanol->solution_decanol solution_isomers Use bulkier ligands Lower temperature Increase syngas pressure isomers->solution_isomers nonanol Nonan-1-ol byproduct_ozono->nonanol C9 Alcohol acids Excess Azelaic/Nonanoic Acid byproduct_ozono->acids Other C9 Acids solution_nonanol Purify 9-oxononanoic acid intermediate before reduction nonanol->solution_nonanol solution_acids Ensure reductive work-up Control ozonolysis temperature (-78°C) acids->solution_acids

Caption: Troubleshooting Logic for By-product Formation.

References

Best practices for storing and handling Decane-1,9-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Decane-1,9-diol, along with troubleshooting guides and frequently asked questions (FAQs) for common experimental applications.

Safety, Storage, and Handling

Proper handling and storage of this compound are crucial for laboratory safety and maintaining the integrity of the compound.

FAQs:

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an irritant. It can cause skin irritation and serious eye irritation.[1] Inhalation may cause respiratory irritation.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment, including:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from heat, sparks, and open flames.

Q4: How should I dispose of this compound waste?

A4: Dispose of this compound and its containers in accordance with local, regional, and national regulations. Avoid releasing it into the environment.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₀H₂₂O₂
Molecular Weight 174.28 g/mol [1]
Appearance White solid
Melting Point Data for the specific isomer 1,9-decanediol is not readily available. For the related isomer 1,10-decanediol, the melting point is 72-75 °C.[2]
Boiling Point Data for the specific isomer 1,9-decanediol is not readily available. For the related isomer 1,10-decanediol, the boiling point is 297 °C.[2]
Solubility Specific solubility data for this compound is not readily available. As a long-chain diol, it is expected to have low solubility in water and higher solubility in organic solvents like ethanol and DMSO.
Vapor Pressure Data not readily available.
CAS Number 3208-05-7[1]

Experimental Protocols and Troubleshooting

This section provides detailed methodologies for key experiments involving this compound and troubleshooting guidance for common issues.

Nitrification Inhibition Assay in Soil Microcosms

This compound is a known biological nitrification inhibitor. The following protocol outlines a general procedure for assessing its inhibitory activity in soil.

Experimental Protocol:

  • Soil Preparation: Collect fresh soil samples and sieve them to remove large debris. Adjust the moisture content to a desired level (e.g., 60% water-filled pore space).

  • Microcosm Setup: Distribute a known amount of the prepared soil into individual microcosms (e.g., glass jars).

  • Treatment Application: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Apply the solution to the soil in the treatment group to achieve the desired final concentration. A solvent-only control group should also be prepared.

  • Ammonium Addition: Add an ammonium source (e.g., (NH₄)₂SO₄) to all microcosms to initiate the nitrification process.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 14 days).[3] Ensure proper aeration.

  • Sampling and Analysis: At regular intervals, collect soil samples from each microcosm. Extract inorganic nitrogen (NH₄⁺ and NO₃⁻) using a potassium chloride (KCl) solution and analyze the concentrations using colorimetric methods or ion chromatography.

  • Data Analysis: Calculate the net nitrification rate and the percentage of nitrification inhibition by comparing the nitrate production in the this compound treated group to the control group.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
No or low nitrification in the control group Low population of nitrifying microorganisms in the soil; unfavorable soil pH or temperature.Use a soil with a known history of nitrification activity. Ensure the incubation temperature and soil pH are within the optimal range for nitrifiers.
High variability between replicates Inhomogeneous application of the inhibitor or ammonium source; inconsistent soil moisture levels.Ensure thorough mixing of the inhibitor and ammonium solution into the soil. Carefully control and maintain the moisture content in each microcosm.
Inhibitor appears to have no effect The concentration of the inhibitor is too low; the inhibitor has degraded; the soil has a high organic matter content that adsorbs the inhibitor.Perform a dose-response experiment to determine the effective concentration. Check the stability of the inhibitor under your experimental conditions. Consider using a higher concentration for soils with high organic matter. High doses of 1,9-decanediol have shown strong soil nitrification inhibition.[3]

Experimental Workflow for Nitrification Inhibition Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_prep Prepare Soil Samples microcosm_setup Set Up Microcosms soil_prep->microcosm_setup apply_treatment Apply Treatment and Control microcosm_setup->apply_treatment treatment_prep Prepare this compound Solution treatment_prep->apply_treatment add_ammonium Add Ammonium Source apply_treatment->add_ammonium incubate Incubate Microcosms add_ammonium->incubate sample Collect Soil Samples incubate->sample extract Extract Inorganic Nitrogen sample->extract analyze Analyze NH4+ and NO3- extract->analyze calculate Calculate Nitrification Inhibition analyze->calculate

Caption: Workflow for assessing the nitrification inhibition potential of this compound in soil.

Arabidopsis thaliana Root Growth Assay

This compound has been shown to influence plant root growth. This protocol describes a method to observe its effects on Arabidopsis thaliana seedlings.

Experimental Protocol:

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds and place them on square agar plates containing a suitable growth medium (e.g., Murashige and Skoog medium).

  • Stratification and Germination: Store the plates at 4°C in the dark for 2-3 days to synchronize germination (stratification). Then, transfer the plates to a growth chamber with controlled light and temperature conditions.

  • Treatment Application: After a few days of growth, transfer seedlings of uniform size to new agar plates containing different concentrations of this compound. A control plate without the compound should be included.

  • Incubation: Place the plates vertically in the growth chamber to allow the roots to grow along the surface of the agar.

  • Root Growth Measurement: After a set period of incubation (e.g., 7-10 days), photograph the plates and measure the primary root length and the number of lateral roots using image analysis software.

  • Data Analysis: Compare the root parameters of the seedlings grown on the treatment plates to those on the control plate to determine the effect of this compound.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Poor or no seed germination Improper sterilization leading to contamination; old or non-viable seeds; incorrect stratification.Optimize the sterilization procedure. Use fresh, high-quality seeds. Ensure the stratification conditions (temperature and duration) are appropriate for the ecotype being used.
High variability in seedling growth Inconsistent seed placement on the agar; variations in the agar medium composition or thickness; uneven light distribution in the growth chamber.Ensure uniform placement of seeds. Prepare the agar medium carefully to ensure homogeneity. Rotate the plates within the growth chamber to minimize the effects of uneven lighting.
Precipitation of this compound in the medium The concentration of this compound exceeds its solubility in the aqueous medium.Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and add it to the autoclaved and cooled medium while stirring to ensure proper mixing and prevent precipitation. Ensure the final solvent concentration is low and consistent across all treatments, including the control.

Logical Relationship of this compound's Effect on Root Growth

G D9D This compound ABA Abscisic Acid (ABA) Signaling D9D->ABA influences Auxin Auxin Transport D9D->Auxin influences Root_Growth Primary and Lateral Root Growth ABA->Root_Growth regulates Auxin->Root_Growth regulates

Caption: this compound influences root growth through its interaction with plant hormone signaling pathways.

Signaling Pathway Diagrams

G D9D This compound AMO Ammonia Monooxygenase (AMO) D9D->AMO inhibits AOB Ammonia-Oxidizing Bacteria (AOB) e.g., Nitrosomonas AOB->AMO expresses AOA Ammonia-Oxidizing Archaea (AOA) AOA->AMO expresses Nitrification Nitrification (NH4+ -> NO2-) AMO->Nitrification catalyzes

References

Validation & Comparative

A Comparative Analysis of Odd-Carbon Diols in Polycondensation for Advanced Polymer Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural characteristics of monomers are a determining factor in the final properties of polymers. In the synthesis of aliphatic polyesters via polycondensation, the choice between diols with an odd or even number of carbon atoms can significantly influence the polymer's thermal and mechanical behavior. This phenomenon, known as the "odd-even effect," provides a strategic tool for tuning material properties. This guide offers an objective comparison of odd-carbon versus even-carbon diols in polycondensation, supported by experimental data, to aid researchers in the rational design of polymers for specialized applications.

The "Odd-Even Effect": A Fundamental Principle

The odd-even effect describes the non-monotonic variation in the physical properties of homologous series of polymers, such as polyesters, as the number of methylene units in the repeating monomer changes.[1][2] Generally, polyesters synthesized from diols and/or diacids with an even number of carbon atoms exhibit higher melting temperatures (Tm), crystallization temperatures (Tc), and degrees of crystallinity compared to their counterparts made with an odd number of carbons.[3][4] This variation is attributed to differences in the efficiency of polymer chain packing in the crystalline state. Even-numbered chains can adopt a more favorable, lower-energy conformation, leading to denser packing and stronger intermolecular forces, which in turn requires more energy to disrupt the crystalline lattice.[5]

Conversely, the presence of an odd number of methylene groups introduces a disruption in the all-trans zigzag conformation, leading to less efficient packing, lower crystallinity, and consequently, lower melting points.[4][6] This distinction allows for the deliberate synthesis of polymers ranging from highly crystalline and rigid materials to more amorphous and flexible ones.

Quantitative Comparison of Polymer Properties

The following table summarizes the thermal properties of aliphatic polyesters synthesized from odd-carbon (1,3-propanediol) and even-carbon (1,4-butanediol) diols with various dicarboxylic acids. The data clearly illustrates the odd-even effect, with the 1,4-butanediol-based polyesters consistently showing higher melting points.

Dicarboxylic AcidDiolPolymer NameMelting Temp (Tm) (°C)Glass Transition Temp (Tg) (°C)Key Characteristics
Succinic Acid (C4)1,3-Propanediol (C3)Poly(propylene succinate) (PPS)36 - 45-38 to -28Lower melting point and crystallinity than PBS.[7]
Succinic Acid (C4)1,4-Butanediol (C4)Poly(butylene succinate) (PBS)112 - 115-32Higher crystallinity and thermal stability.[4]
Adipic Acid (C6)1,3-Propanediol (C3)Poly(propylene adipate) (PPA)18 - 25-50Amorphous or semi-crystalline with low Tm.
Adipic Acid (C6)1,4-Butanediol (C4)Poly(butylene adipate) (PBA)54 - 60-60Crystalline, flexible material.[8]
Sebacic Acid (C10)1,3-Propanediol (C3)Poly(propylene sebacate) (PPSe)60 - 65-45Higher Tm among odd-carbon diol polyesters.[7]
Sebacic Acid (C10)1,4-Butanediol (C4)Poly(butylene sebacate) (PBSe)75 - 80-55High melting point and degree of crystallinity.[8]

Note: The values presented are approximate ranges compiled from various sources and can vary based on molecular weight and synthesis conditions.

Experimental Protocols

A detailed methodology for the synthesis and characterization of these polyesters is crucial for reproducible results.

1. Materials:

  • α,ω-Diol (e.g., 1,3-propanediol or 1,4-butanediol)

  • Dicarboxylic acid (e.g., succinic acid, adipic acid)

  • Catalyst (e.g., Titanium(IV) butoxide, Antimony(III) oxide, or Scandium triflate)[8][9]

  • High-purity Nitrogen gas

  • Solvents for purification (e.g., chloroform, methanol)

2. Synthesis via Two-Stage Melt Polycondensation: This is a common method for achieving high molecular weight polyesters.[8][10]

  • Stage 1: Esterification:

    • A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with equimolar amounts of the diol and dicarboxylic acid. A slight excess of the diol is often used to ensure hydroxyl-terminated chains.[10]

    • The catalyst is added (typically 200-500 ppm).

    • The mixture is heated under a slow stream of nitrogen to melt the reactants and then raised to a temperature of 150-200°C.

    • The reaction is held at this temperature for 2-4 hours, during which water is formed as a byproduct and removed through the condenser. The reaction is monitored by measuring the amount of water collected.

  • Stage 2: Polycondensation:

    • Once the esterification is nearly complete, the temperature is increased to 220-250°C.

    • A vacuum (typically <1 mbar) is gradually applied to the system to remove the excess diol and facilitate the removal of any remaining water, driving the equilibrium towards the formation of high molecular weight polymer.[10]

    • The reaction continues for another 3-5 hours, identified by an increase in the viscosity of the melt (observed via the torque on the mechanical stirrer).

    • The resulting polymer is cooled under nitrogen and then purified, typically by dissolving it in a solvent like chloroform and precipitating it in a non-solvent like cold methanol to remove unreacted monomers and oligomers.

3. Characterization:

  • Nuclear Magnetic Resonance (NMR): 1H-NMR is used to confirm the chemical structure of the resulting polyester.[10]

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[11]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition temperature of the polymer.

  • Tensile Testing: Mechanical properties such as tensile strength, Young's modulus, and elongation at break are measured on polymer films or molded bars.[11][12]

Visualizing the Analysis and Workflow

The following diagrams illustrate the logical process for comparing diols and the experimental workflow for polyester synthesis.

cluster_input Monomer Selection cluster_process Synthesis & Characterization cluster_output Comparative Analysis M1 Odd-Carbon Diol (e.g., 1,3-Propanediol) P1 Polycondensation Synthesis M1->P1 M2 Even-Carbon Diol (e.g., 1,4-Butanediol) M2->P1 M3 Dicarboxylic Acid (e.g., Adipic Acid) M3->P1 P2 Polymer Characterization (Thermal, Mechanical, Structural) P1->P2 A1 Data Analysis (Tₘ, T₉, Crystallinity, etc.) P2->A1 A2 Property Comparison & Conclusion A1->A2

Caption: Logical flow for the comparative analysis of polymers.

cluster_char Characterization start Charge Reactants (Diol, Diacid, Catalyst) ester Esterification (150-200°C, N₂ Atmosphere) - H₂O Removal start->ester poly Polycondensation (220-250°C, Vacuum) - Diol Removal ester->poly purify Purification (Dissolution & Precipitation) poly->purify end_product Final Polyester purify->end_product char1 DSC (Thermal) purify->char1 char2 GPC (MW) purify->char2 char3 NMR (Structure) purify->char3 char4 Tensile Test (Mechanical) purify->char4

Caption: Experimental workflow for polyester synthesis.

Implications for Material Design

The odd-even effect is a powerful tool for material design.

  • Odd-Carbon Diols: By disrupting crystal packing, odd-carbon diols like 1,3-propanediol or 1,5-pentanediol are ideal for creating polymers with lower melting points and reduced crystallinity.[11][13] This makes them suitable for applications requiring greater flexibility, transparency, and elasticity, such as:

    • Amorphous adhesives

    • Elastomers and soft segments in polyurethanes[14]

    • Shape-memory polymers with low switching temperatures[15]

  • Even-Carbon Diols: The regular, efficient chain packing of polyesters made from even-carbon diols like 1,4-butanediol or 1,6-hexanediol leads to materials with higher thermal stability and superior mechanical strength.[3] These properties are desirable for:

    • High-performance fibers (e.g., PBT)[16]

    • Engineering plastics for automotive and electronic components

    • Biodegradable films and packaging with good barrier properties

Conclusion

The selection of a diol monomer based on the parity of its carbon chain length is a critical, yet straightforward, strategy for tuning the properties of polyesters. Polyesters derived from even-carbon diols typically exhibit higher melting points, crystallinity, and thermal stability due to more efficient crystal packing. In contrast, odd-carbon diols yield polymers that are more amorphous, flexible, and have lower melting points. A thorough understanding of this "odd-even effect," combined with rigorous experimental protocols, empowers researchers to design and synthesize advanced polymers with precisely tailored characteristics for a wide range of scientific and industrial applications.

References

Validating the Purity of Synthesized Decane-1,9-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and material science, the purity of chemical precursors is paramount. This guide provides a comprehensive comparison of analytical methods to validate the purity of synthesized Decane-1,9-diol, a valuable long-chain aliphatic diol. We further compare its key properties with those of common alternatives, offering a data-driven resource for selecting the optimal diol for specific applications.

Purity Validation of this compound

The synthesis of this compound, often achieved through the reduction of sebacic acid or its esters, can introduce several impurities. These may include unreacted starting materials, byproducts from side reactions, and residual solvents. A multi-pronged analytical approach is crucial for comprehensive purity assessment.

Potential Impurities in Synthesized this compound:

  • Unreacted Starting Materials: Sebacic acid, dimethyl sebacate, or other esters.

  • Over-reduction Products: Decane.

  • Incomplete Reduction Products: 9-hydroxydecanoic acid or its esters.

  • Isomeric Diols: Positional isomers such as 1,10-decanediol if the starting material is not isomerically pure.

  • Residual Solvents: Ethanol, methanol, or other solvents used in synthesis and purification.

A logical workflow for the validation of this compound purity is outlined below.

G cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Syn This compound Synthesis Puri Initial Purification (e.g., Crystallization, Distillation) Syn->Puri GCMS GC-MS Analysis Puri->GCMS NMR NMR Spectroscopy (1H & 13C) Puri->NMR HPLC HPLC Analysis Puri->HPLC FTIR FTIR Spectroscopy Puri->FTIR Purity Purity > 99%? GCMS->Purity NMR->Purity HPLC->Purity FTIR->Purity Pass Product Passes QC Purity->Pass Yes Fail Further Purification Required Purity->Fail No G cluster_start Starting Material cluster_reaction Reaction cluster_product Product DCA Dicarboxylic Acid (e.g., Sebacic Acid) Reduction Reduction (e.g., Hydrogenation, NaBH4) DCA->Reduction Ester Diester (e.g., Dimethyl Sebacate) Ester->Reduction Diol α,ω-Diol (e.g., this compound) Reduction->Diol

Navigating the Structural Maze: A Comparative Guide to Decane-1,9-diol Confirmation using ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides a comparative analysis of ¹H and ¹³C NMR data to definitively confirm the structure of decane-1,9-diol against its isomers, offering detailed experimental protocols and data interpretation.

While a definitive, publicly available experimental NMR spectrum for this compound is not readily accessible, this guide leverages spectral data from its close structural isomers, decane-1,2-diol and decane-1,10-diol, to predict and outline the expected spectral features of this compound. This comparative approach provides a robust framework for researchers to interpret their own experimental data and confidently assign the correct structure.

Predicted and Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for its isomers, decane-1,2-diol and decane-1,10-diol. These tables are designed for easy comparison, highlighting the key spectral differences that arise from the varied placement of the hydroxyl groups.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental, CDCl₃)

Assignment This compound (Predicted) Decane-1,2-diol (Experimental) Decane-1,10-diol (Experimental)
CH₃ (C10) Doublet, ~1.2 ppmTriplet, ~0.88 ppm-
CH(OH) (C9) Multiplet, ~3.8 ppmMultiplet, ~3.4-3.6 ppm-
CH₂(OH) (C1) Triplet, ~3.6 ppmMultiplet, ~3.4-3.6 ppmTriplet, ~3.64 ppm
CH₂ (C2-C8) Multiplets, ~1.3-1.6 ppmMultiplets, ~1.2-1.6 ppmMultiplets, ~1.2-1.6 ppm
OH Broad singletBroad singletBroad singlet

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental, CDCl₃)

Assignment This compound (Predicted) Decane-1,2-diol (Experimental) Decane-1,10-diol (Experimental)
C10 ~23 ppm~14 ppm-
C9 ~68 ppm~72 ppm-
C1 ~63 ppm~66 ppm~63 ppm
C2-C8 ~25-40 ppm~22-33 ppm~25-33 ppm

Experimental Protocol for NMR Analysis

For researchers seeking to acquire their own NMR data for this compound or its alternatives, the following detailed protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of the diol sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-80 ppm (can be adjusted based on preliminary spectra).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with the provided data and known chemical shift ranges.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the obtained NMR data and comparing it with potential isomers.

G cluster_0 NMR Data Acquisition cluster_1 Spectral Analysis cluster_2 Comparison and Confirmation A Prepare Sample (this compound in CDCl3) B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Analyze 1H NMR: - Chemical Shifts - Multiplicities - Integration B->D E Analyze 13C NMR: - Chemical Shifts C->E F Compare with Predicted This compound Data D->F G Compare with Isomer Data (1,2- and 1,10-decanediol) D->G E->F E->G H Structure Confirmation F->H G->H

Caption: Workflow for the structural confirmation of this compound via NMR spectroscopy.

By following this guide, researchers can effectively utilize ¹H and ¹³C NMR spectroscopy to distinguish this compound from its structural isomers and achieve unambiguous confirmation of its molecular structure, a critical step in any chemical research and development pipeline.

Comparing catalytic systems for Decane-1,9-diol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalytic Systems for Decane-1,9-diol Synthesis

This compound is a valuable linear diol with applications in the synthesis of polymers, plasticizers, and other specialty chemicals. Its synthesis from renewable or readily available starting materials is a key area of research. This guide provides a comparative overview of three distinct catalytic systems for the synthesis of this compound and its close isomer, 1,10-decanediol, which is often synthesized from the more accessible precursor, decanedioic acid (sebacic acid). The catalytic approaches covered are rhenium-based heterogeneous catalysis, ruthenium-based homogeneous catalysis, and biocatalysis using cytochrome P450 enzymes.

Data Presentation

The following table summarizes the key performance indicators for each catalytic system based on available experimental data. It is important to note that direct comparison is challenging due to variations in substrates, reaction conditions, and catalyst definitions in the cited literature.

Catalytic SystemCatalystSubstrateProductConversion (%)Yield (%)Selectivity (%)Reaction Conditions
Rhenium-Based Heterogeneous Catalysis Re-Pd/SiO₂Dicarboxylic Acids (e.g., Adipic Acid)Corresponding Diol (e.g., 1,6-Hexanediol)>9974~75140 °C, 8 MPa H₂, 4h, 1,4-dioxane solvent[1][2]
Ruthenium-Based Homogeneous Catalysis [Ru(Triphos)(TMM)]Carboxylic Acids (e.g., Hexanoic Acid)Corresponding Alcohol>9998High160-220 °C, 5-8 MPa H₂, with acid additive[3][4]
Biocatalysis Cytochrome P450 BM3 variantsn-DecaneDecanediols (mixture of isomers)VariableNot reportedRegioselective but can produce mixturesRoom temperature, aqueous buffer, cofactor regeneration system

Experimental Protocols

Rhenium-Based Heterogeneous Catalysis: Hydrogenation of Decanedioic Acid using Re-Pd/SiO₂

This protocol is adapted from studies on the hydrogenation of dicarboxylic acids using Re-Pd/SiO₂ catalysts.[1][2][5][6]

Catalyst Preparation (Impregnation Method):

  • An aqueous solution of PdCl₂ and NH₄ReO₄ is prepared. For a Re-Pd/SiO₂ catalyst with 14 wt% Re and 1 wt% Pd, the appropriate amounts of the precursor salts are dissolved in deionized water.

  • The solution is added to silica (SiO₂) support material with a high surface area (e.g., 535 m²/g).

  • The mixture is stirred to ensure uniform impregnation and then dried.

  • The resulting solid is calcined in air at 673 K for 3 hours.

Hydrogenation Reaction:

  • A high-pressure autoclave reactor is charged with the Re-Pd/SiO₂ catalyst (e.g., 0.1 g), decanedioic acid (1 g), and 1,4-dioxane (19 g) as the solvent.[2]

  • The reactor is sealed and purged several times with nitrogen, followed by hydrogen.

  • The reactor is pressurized with hydrogen to 8 MPa and heated to 140 °C (413 K) with vigorous stirring.[2]

  • The reaction is allowed to proceed for 4 hours, maintaining constant pressure and temperature.

  • After the reaction, the autoclave is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered to remove the heterogeneous catalyst.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting crude product is then purified, for example, by recrystallization or column chromatography, to yield 1,10-decanediol.

Ruthenium-Based Homogeneous Catalysis: Hydrogenation of Decanedioic Acid using a Ru-Triphos Complex

This protocol is based on the general procedures for the hydrogenation of carboxylic acids using [Ru(Triphos)(TMM)] (TMM = trimethylene methane) as a catalyst precursor.[3][4][7]

Catalyst System Preparation:

  • The ruthenium precursor, [Ru(Triphos)(TMM)], and an acid additive such as bis(trifluoromethane)sulfonimide (HNTf₂) are used. The acid additive helps to generate the active cationic catalyst and prevent catalyst deactivation.[3]

Hydrogenation Reaction:

  • In a glovebox, a high-pressure autoclave is charged with decanedioic acid, the [Ru(Triphos)(TMM)] catalyst (e.g., 1-2 mol%), and the acid additive (e.g., 1-5 mol%).

  • A suitable solvent, such as 1,4-dioxane or THF, is added.

  • The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The reactor is purged with hydrogen and then pressurized to 5-8 MPa.

  • The reaction mixture is heated to 160-220 °C with efficient stirring.

  • The reaction is monitored for hydrogen uptake. Upon completion, the reactor is cooled to room temperature and depressurized.

  • The solvent is removed under reduced pressure.

  • The product, 1,10-decanediol, is isolated from the catalyst residue by extraction or chromatography.

Biocatalysis: Synthesis of this compound using Cytochrome P450

This generalized protocol is based on the known ability of cytochrome P450 monooxygenases, particularly engineered variants of P450 BM3, to hydroxylate alkanes.[8][9]

Biocatalyst and Reaction Setup:

  • Enzyme and Cofactor System: A whole-cell biocatalyst (e.g., E. coli) expressing an engineered cytochrome P450 monooxygenase variant with activity towards n-alkanes is used. A cofactor regeneration system is essential, which can be glucose-based for in-vivo NADPH regeneration.

  • Reaction Medium: The reaction is typically carried out in an aqueous buffer (e.g., phosphate buffer, pH 7.4) at room temperature.

Biotransformation Protocol:

  • The whole-cell biocatalyst is cultured to a suitable cell density and then harvested by centrifugation.

  • The cells are resuspended in the reaction buffer.

  • The substrate, n-decane, is added to the cell suspension. A co-solvent (e.g., DMSO or acetone) may be used to improve the solubility of the hydrophobic substrate, but its concentration should be kept low to avoid enzyme inhibition.

  • A source for cofactor regeneration (e.g., glucose) is added to the reaction mixture.

  • The reaction mixture is incubated at a controlled temperature (e.g., 25-30 °C) with shaking to ensure proper aeration.

  • The reaction progress is monitored over time by taking samples and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, the cells are separated by centrifugation.

  • The supernatant, containing the product, is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extract is dried, and the solvent is evaporated.

  • The resulting mixture of decanediol isomers is purified by column chromatography to isolate this compound.

Mandatory Visualization

Catalytic_Systems_Comparison cluster_start Starting Materials cluster_catalysis Catalytic Systems cluster_re Rhenium-Based cluster_ru Ruthenium-Based cluster_bio Biocatalysis cluster_product Product Decanedioic_Acid Decanedioic Acid Re_Catalyst Re-Pd/SiO₂ Decanedioic_Acid->Re_Catalyst Ru_Catalyst [Ru(Triphos)(TMM)] Decanedioic_Acid->Ru_Catalyst n_Decane n-Decane Biocatalyst Cytochrome P450 n_Decane->Biocatalyst Decanediol This compound / 1,10-decanediol Re_Catalyst->Decanediol Hydrogenation Ru_Catalyst->Decanediol Hydrogenation Biocatalyst->Decanediol Hydroxylation

References

Performance Evaluation of Diol-Based Plasticizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The primary function of a plasticizer is to increase the flexibility and workability of a polymer by reducing its glass transition temperature (Tg).[1] The effectiveness of a plasticizer is determined by a range of properties, including its compatibility with the polymer, its efficiency in lowering the Tg, and its impact on the mechanical properties of the final material.

Comparative Performance Data

The following table summarizes the key performance indicators for PVC plasticized with various linear alkyl diol dibenzoates compared to the traditional plasticizer DEHP. The data is based on PVC blends containing 40 parts per hundred resin (phr) of the respective plasticizer.

Performance Metric1,3-Propanediol Dibenzoate (C3)1,5-Pentanediol Dibenzoate (C5)1,6-Hexanediol Dibenzoate (C6)Di(2-ethylhexyl) phthalate (DEHP)
Glass Transition Temperature (Tg) (°C) -5.4-1.5-2.5-2.9
Maximum Tensile Stress (MPa) 20.320.920.719.4
Elongation at Break (%) 350370360350
Apparent Modulus (MPa) 15.315.115.214.8
Surface Hardness (GPa) 0.120.110.110.11

Data sourced from Erythropel et al. (2018).[1]

Key Observations:

  • Glass Transition Temperature: The C3, C5, and C6 diol dibenzoates all effectively lower the glass transition temperature of PVC, with the C3 analogue showing the lowest Tg.[1] The Tg values for the C5 and C6 diol dibenzoates are not statistically different from that of DEHP.[1]

  • Mechanical Properties: The diol dibenzoates exhibit comparable or slightly better mechanical performance than DEHP. Notably, PVC plasticized with 1,5-Pentanediol Dibenzoate shows a higher maximum tensile stress and elongation at break, indicating a good balance of strength and flexibility.[1]

  • Surface Hardness: All tested plasticizers result in similar surface hardness, suggesting comparable surface properties of the plasticized PVC.[1]

Based on these results, it can be extrapolated that a decane-1,9-diol-based dibenzoate plasticizer, with its longer alkyl chain, might exhibit good plasticizing efficiency. The increased chain length could potentially lead to improved performance in terms of migration resistance, a critical parameter for many applications, especially in the medical and food contact fields. However, experimental validation is necessary to confirm these hypotheses.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance evaluation of the plasticizers.

1. Sample Preparation: Extrusion of PVC/Plasticizer Blends

  • Materials: Unplasticized PVC resin and the respective plasticizer (e.g., 1,3-Propanediol Dibenzoate, DEHP).

  • Procedure:

    • Pre-blend the PVC resin with the plasticizer at a concentration of 40 phr in a high-speed mixer.

    • Melt-extrude the blend using a co-rotating twin-screw extruder.

    • The extruded strands are then cooled in a water bath and pelletized.

    • The resulting pellets are used for subsequent mechanical and thermal testing.

2. Thermal Analysis: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) of the plasticized PVC.

  • Procedure:

    • A small sample (5-10 mg) of the plasticized PVC is hermetically sealed in an aluminum pan.

    • The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere.

    • A typical cycle involves heating from -50 °C to 120 °C at a rate of 10 °C/min, cooling to -50 °C at the same rate, and then reheating to 120 °C at 10 °C/min.

    • The Tg is determined from the midpoint of the transition in the heat flow curve during the second heating scan.

3. Mechanical Analysis: Tensile Testing

  • Objective: To evaluate the mechanical properties of the plasticized PVC, including maximum tensile stress, elongation at break, and apparent modulus.

  • Procedure:

    • Prepare dumbbell-shaped test specimens from the extruded material according to ASTM D638 standard.

    • Conduct the tensile test using a universal testing machine at a controlled temperature (e.g., 23 °C).

    • The specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.

    • The stress-strain curve is recorded to determine the key mechanical properties.

4. Surface Analysis: Nano-indentation

  • Objective: To measure the surface hardness of the plasticized PVC.

  • Procedure:

    • Use a nano-indenter equipped with a Berkovich diamond tip.

    • Perform a series of indentations on the surface of the sample at a controlled load and loading rate.

    • The hardness is calculated from the load-displacement data obtained during the indentation process.

Visualizing the Evaluation Workflow

The following diagram illustrates the logical workflow for the performance evaluation of a novel plasticizer.

Plasticizer_Evaluation_Workflow cluster_synthesis Synthesis & Formulation cluster_processing Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A Synthesize this compound -based Plasticizer B Formulate PVC Blend (e.g., 40 phr) A->B C Melt Extrusion & Pelletizing B->C D Specimen Preparation (e.g., Tensile Bars) C->D E Thermal Analysis (DSC) - Glass Transition (Tg) D->E F Mechanical Testing (Tensile) - Strength, Elongation, Modulus D->F G Migration Resistance Test D->G H Surface Analysis (Nano-indentation) - Hardness D->H I Compare with Control (e.g., DEHP) E->I F->I G->I H->I J Performance Evaluation Report I->J

Caption: Workflow for the synthesis, formulation, and performance evaluation of a novel plasticizer.

References

Cross-Validation of Analytical Techniques for Decane-1,9-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), for the quantitative analysis of Decane-1,9-diol. The information presented is based on established analytical methodologies for similar long-chain diols and polyols, offering a robust framework for method selection and development.

At a Glance: Method Comparison

FeatureGas Chromatography with Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase based on their differential partitioning between a mobile and stationary phase.
Volatility Requirement High (Requires derivatization for this compound)Not required
Sample Preparation More complex (derivatization required)Simpler (dissolution and filtration)
Sensitivity Generally higherGenerally lower
Selectivity High, especially with capillary columnsModerate, dependent on column and mobile phase
Typical Run Time ShorterLonger
Instrumentation Cost LowerHigher
Solvent Consumption LowerHigher

Quantitative Performance Data

The following tables summarize the expected performance characteristics for the analysis of this compound using validated GC-FID and HPLC-RID methods. These values are extrapolated from studies on analogous long-chain diols and polyols and should be confirmed during in-house method validation.[1][2][3][4][5][6]

Table 1: Gas Chromatography with Flame Ionization Detection (GC-FID) Performance Data

ParameterTypical Performance
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) 0.5 - 5 µg/mL
Limit of Quantitation (LOQ) 1.5 - 15 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Table 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) Performance Data

ParameterTypical Performance
Linearity (R²) ≥ 0.997
Limit of Detection (LOD) 10 - 50 µg/mL
Limit of Quantitation (LOQ) 30 - 150 µg/mL
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 3%

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound by GC-FID and HPLC-RID.

GC-FID Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Weigh this compound Standard/Sample dissolve Dissolve in Pyridine start->dissolve derivatize Add Silylating Agent (e.g., BSTFA) dissolve->derivatize heat Heat at 60-70°C derivatize->heat cool Cool to Room Temperature heat->cool inject Inject into GC-FID cool->inject separation Separation on Capillary Column inject->separation detection Detection by FID separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification

Caption: Workflow for this compound analysis by GC-FID.

HPLC-RID Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing start Weigh this compound Standard/Sample dissolve Dissolve in Mobile Phase (e.g., Acetonitrile/Water) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC-RID filter->inject separation Separation on C18 or Diol Column inject->separation detection Detection by RID separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification

Caption: Workflow for this compound analysis by HPLC-RID.

Detailed Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

1. Sample Preparation (Derivatization)

  • Standard/Sample Weighing: Accurately weigh approximately 10 mg of this compound standard or sample into a 2 mL autosampler vial.

  • Dissolution: Add 1 mL of pyridine to the vial and vortex until the solid is completely dissolved.

  • Derivatization: Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.

  • Reaction: Cap the vial tightly and heat in a heating block or oven at 60-70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before analysis.

2. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 310°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis

  • Integrate the peak corresponding to the derivatized this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the prepared standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

1. Sample Preparation

  • Standard/Sample Weighing: Accurately weigh approximately 20 mg of this compound standard or sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve and dilute to the mark with the mobile phase (e.g., a mixture of acetonitrile and water).

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

2. HPLC-RID Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Refractive Index Detector (RID).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm) or a Diol column.

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v). The optimal ratio may need to be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • RID Temperature: 35°C.

  • Injection Volume: 20 µL.

3. Data Analysis

  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the prepared standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Conclusion

Both GC-FID and HPLC-RID are suitable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • GC-FID is the preferred method when high sensitivity is required. However, it involves a more complex sample preparation procedure due to the need for derivatization.

  • HPLC-RID offers a simpler and more direct analysis without the need for derivatization, making it a more straightforward option for routine analysis where high sensitivity is not the primary concern.

It is crucial to perform a thorough method validation in your laboratory to ensure the chosen method is fit for its intended purpose and to establish accurate and precise performance characteristics for your specific application.

References

A Comparative Guide to the Thermal Stability of Polyesters Derived from Various Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of polyesters is a critical parameter influencing their processing conditions, application range, and degradation behavior. This guide provides an objective comparison of the thermal stability of polyesters synthesized from different diols, supported by experimental data. The selection of the diol monomer plays a pivotal role in determining the final properties of the polymer, including its resistance to thermal degradation.

The Influence of Diol Structure on Polyester Thermal Stability

The structure of the diol incorporated into the polyester backbone has a significant impact on the thermal properties of the material. Key structural features of the diol that affect thermal stability include its chain length, branching, and the presence of aromatic or rigid cyclic moieties.

  • Aliphatic Diol Chain Length: Generally, for linear aliphatic polyesters, shorter diol chains contribute to better thermal stability.[1] However, another study concluded that the stability of the polyester increased with increasing chain length of both the acid and glycol parts of the ester.

  • Primary vs. Secondary Diols: Polyesters synthesized from secondary diols tend to have higher glass transition temperatures (Tg) compared to those made from their primary diol counterparts.[2] However, the reactivity of secondary diols is lower, which can make it challenging to synthesize high molecular weight polyesters, potentially impacting their overall thermal stability.[3][4]

  • Aromatic vs. Aliphatic Diols: The incorporation of aromatic rings into the polyester backbone, typically through the use of aromatic diols, enhances thermal stability.[5] The rigid nature of the aromatic structure restricts chain mobility and increases the energy required for thermal degradation. Polyesters with only aromatic ester bonds exhibit improved thermal stability and higher glass transition temperatures.[6]

  • Rigid Cyclic Diols: Diols containing rigid bicyclic structures, such as isosorbide, are known to significantly increase the glass transition temperature and improve the thermochemical properties of polyesters.[2] This is attributed to the hindrance of molecular motions associated with the glass transition.

Comparative Thermal Stability Data

The following table summarizes the thermal decomposition temperatures (Td) and glass transition temperatures (Tg) of various polyesters synthesized from different diols, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

PolyesterDiolDiacidTd at 5% Weight Loss (°C)Glass Transition Temp. (Tg) (°C)Reference
P-3-7(CH2)4 secondary diolFuran29331[2]
P-3-15IsosorbideFuran371159[2]
UPR-IEEthylene glycolItaconic acid>200-[7]
Indole-based PolyesterVarious aliphatic diolsIndole-based dicarboxylate-65 - 113[6]
PEFsEthylene glycol2,5- and 2,4-Furandicarboxylic acidStable up to 250-[8]
PPFs1,3-Propanediol2,5- and 2,4-Furandicarboxylic acidStable up to 250-[8]
PBFs1,4-Butanediol2,5- and 2,4-Furandicarboxylic acidStable up to 250-[8]
PETdEthanediolTetradecanedioic acidTd,50%: 427.3-[1]
P23BET2,3-Butanediol/Ethylene Glycol (78:22)Terephthalate-104[4][9]
P23BT2,3-ButanediolTerephthalate-104[4][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polyesters.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • A small sample of the polyester (typically 5-10 mg) is placed in a sample pan.

  • The sample is heated at a constant rate, for instance, 10 °C/min, under an inert nitrogen atmosphere.[8]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 50%) is recorded as the decomposition temperature (Td).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyesters.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • A small, weighed sample of the polyester (typically 5-10 mg) is sealed in an aluminum pan.

  • The sample is subjected to a controlled temperature program, which usually involves heating, cooling, and then a second heating cycle to erase the thermal history of the sample. A typical heating and cooling rate is 10 K/min.[4]

  • The heat flow to or from the sample is measured relative to an empty reference pan.

  • The glass transition temperature (Tg) is identified as a step change in the heat flow curve during the second heating scan.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for synthesizing and characterizing the thermal stability of polyesters from different diols.

experimental_workflow cluster_synthesis Polyester Synthesis cluster_characterization Thermal Characterization Diol Select Diol (e.g., Aliphatic, Aromatic, Cyclic) Polymerization Melt Polycondensation Diol->Polymerization Diacid Select Diacid Diacid->Polymerization Polyester Synthesized Polyester Polymerization->Polyester TGA Thermogravimetric Analysis (TGA) Polyester->TGA Sample DSC Differential Scanning Calorimetry (DSC) Polyester->DSC Sample Data_Analysis Data Analysis TGA->Data_Analysis DSC->Data_Analysis Results Thermal Stability Data (Td, Tg) Data_Analysis->Results

Caption: Experimental workflow for polyester synthesis and thermal analysis.

References

A Comparative Guide to Decane-1,9-diol and Commercial Diols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Decane-1,9-diol is a long-chain aliphatic diol with applications in material science, particularly in the synthesis of biopolyesters and other polymers, as well as in the pharmaceutical industry for drug solubilization.[1] Its performance characteristics, stemming from its ten-carbon chain with hydroxyl groups at the 1 and 9 positions, differentiate it from other commercially available diols. This guide provides a comparative benchmark of this compound against common shorter-chain and a linear long-chain diol: Butane-1,4-diol, Hexane-1,6-diol, and Decane-1,10-diol. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate diol for their specific applications.

Physical and Chemical Properties: A Comparative Overview

The physical properties of diols, such as melting point, boiling point, and solubility, are critical factors in their application, influencing reaction conditions and final product characteristics. The following table summarizes the key physical properties of this compound and the selected commercial diols.

PropertyThis compoundButane-1,4-diolHexane-1,6-diolDecane-1,10-diol
Molecular Formula C10H22O2C4H10O2C6H14O2C10H22O2
Molecular Weight ( g/mol ) 174.2890.12118.17174.28
CAS Number 3208-05-7110-63-4629-11-8112-47-0
Melting Point (°C) Not available16 - 20.238 - 4570 - 75
Boiling Point (°C) Not available228 - 230250297
Water Solubility Not availableMiscibleSolublePoorly soluble/Insoluble
Solubility in Organic Solvents Not availableSoluble in methanol, ethanol, acetone; slightly soluble in ether.[1][2]Soluble in water and organic solvents like ethanol and acetone.[3]Soluble in alcohol and hot ether; almost insoluble in cold water and petroleum ether.[4]

Performance in Polymer Synthesis

Diols are fundamental building blocks in the synthesis of polyesters and polyurethanes. The chain length of the diol significantly impacts the properties of the resulting polymer.

  • Reactivity: The reactivity of the hydroxyl groups in diols is a key factor in polymerization. While specific kinetic data for this compound in direct comparison is limited in publicly available literature, general principles of organic chemistry suggest that the primary and secondary hydroxyl groups of this compound will participate in esterification and urethane formation reactions. The longer, more flexible chain of this compound may influence the reaction kinetics compared to shorter, more rigid diols.[5][6]

  • Polymer Properties:

    • Flexibility: Longer chain diols like this compound and Decane-1,10-diol introduce greater flexibility into the polymer backbone compared to shorter chain diols like Butane-1,4-diol and Hexane-1,6-diol. This can lead to polymers with lower glass transition temperatures (Tg) and increased elasticity.

    • Thermal Stability: The thermal stability of polyesters is influenced by the diol used. While a direct comparison is not available, studies on polyesters derived from different diols show that thermal degradation behavior is dependent on the length of the aliphatic segment.[7][8] Generally, the introduction of longer aliphatic chains can affect the degradation temperature.

Experimental Protocols

To facilitate a direct and objective comparison of these diols in a laboratory setting, the following experimental protocols are provided.

Solubility Determination (Shake Flask Method)

This protocol is based on the "shake flask" method recommended for solubility determination.[9]

Objective: To determine the solubility of this compound and other diols in various solvents.

Materials:

  • Diols (this compound, Butane-1,4-diol, Hexane-1,6-diol, Decane-1,10-diol)

  • Solvents (e.g., water, ethanol, acetone, toluene)

  • Analytical balance

  • Vials with screw caps

  • Mechanical shaker or agitator

  • Temperature-controlled environment (e.g., incubator or water bath) set to 25 °C (or other desired temperature)

  • Analytical method for quantification (e.g., Gas Chromatography, HPLC)

Procedure:

  • Prepare saturated solutions by adding an excess amount of the diol to a known volume of the solvent in a vial.

  • Seal the vials and place them in a mechanical shaker at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed to let undissolved solute settle.

  • Carefully extract a known volume of the supernatant (the clear liquid phase).

  • Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Analyze the diluted solution using a validated analytical method to determine the concentration of the dissolved diol.

  • Calculate the solubility in units such as g/L or mol/L.

Polyester Synthesis via Polycondensation

This protocol outlines a general procedure for synthesizing polyesters from diols and a dicarboxylic acid.

Objective: To synthesize a series of polyesters using different diols for comparative analysis of their thermal properties.

Materials:

  • Diols (this compound, Butane-1,4-diol, Hexane-1,6-diol, Decane-1,10-diol)

  • Dicarboxylic acid (e.g., Adipic acid, Sebacic acid)

  • Catalyst (e.g., Antimony(III) oxide, H3PO4/H2SO4)[10][11]

  • Three-necked reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser for water removal.

  • Heating mantle and temperature controller.

  • Vacuum pump.

Procedure:

  • Charge the reaction vessel with equimolar amounts of the diol and the dicarboxylic acid.

  • Add the catalyst (typically a small percentage of the total weight of the monomers).

  • Heat the mixture under a nitrogen atmosphere with constant stirring to the desired reaction temperature (e.g., 180-220 °C). Water will be produced and removed through the condenser.

  • After the initial esterification stage (typically a few hours), apply a vacuum to remove the remaining water and drive the polymerization to completion.

  • Continue the reaction under vacuum until the desired molecular weight is achieved, which can be monitored by measuring the viscosity of the reaction mixture.

  • Cool the resulting polyester to room temperature.

Thermal Analysis using DSC and TGA

Objective: To characterize and compare the thermal properties of the synthesized polyesters.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

DSC Protocol:

  • Accurately weigh a small sample (5-10 mg) of the synthesized polyester into an aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

  • A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.

TGA Protocol:

  • Accurately weigh a sample (10-20 mg) of the synthesized polyester into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Record the weight loss as a function of temperature to determine the onset of decomposition and the thermal stability of the polymer.

Visualizing the Process: Experimental Workflow and Chemical Pathways

To provide a clearer understanding of the experimental and chemical processes involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Polyester Synthesis cluster_analysis Polymer Analysis cluster_comparison Comparative Evaluation Diol Diol (e.g., this compound) Reactor Reaction Vessel (180-220°C, N2 atm) Diol->Reactor Diacid Dicarboxylic Acid (e.g., Adipic Acid) Diacid->Reactor Catalyst Catalyst Catalyst->Reactor Vacuum Vacuum Application Reactor->Vacuum Esterification Polyester Polyester Product Vacuum->Polyester Polycondensation DSC DSC Analysis Polyester->DSC TGA TGA Analysis Polyester->TGA Thermal_Properties Thermal Properties (Tg, Tm, Td) DSC->Thermal_Properties TGA->Thermal_Properties Comparison Performance Comparison Thermal_Properties->Comparison

Caption: Workflow for polyester synthesis and comparative thermal analysis.

Polyester_Formation Diol HO-R-OH (Diol) Ester_bond Ester Bond Formation (-H2O) Diol->Ester_bond Diacid HOOC-R'-COOH (Dicarboxylic Acid) Diacid->Ester_bond Polyester -[O-R-O-CO-R'-CO]n- (Polyester) Ester_bond->Polyester

References

DSC Analysis: A Comparative Study of Polymers Derived from C9 and C10 Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of diol monomers in polymer synthesis is a critical determinant of the final material's thermal properties. This guide provides a comparative analysis of polymers synthesized with 1,9-nonanediol (a C9 diol) and 1,10-decanediol (a C10 diol), focusing on their characterization by Differential Scanning Calorimetry (DSC). Understanding these differences is paramount for applications where thermal behavior, such as melting point and glass transition temperature, is a key performance indicator.

The "Odd-Even Effect" on Thermal Properties

A well-documented phenomenon in polymer science, the "odd-even effect," describes the non-linear variation in thermal properties of polymers synthesized from monomers with an odd or even number of carbon atoms in their aliphatic chain. Generally, polymers derived from diols with an even number of carbon atoms (like C10 diol) exhibit higher melting temperatures (Tm) and crystallization temperatures (Tc) compared to those synthesized from diols with an odd number of carbon atoms (like C9 diol). This is attributed to differences in crystal packing efficiency.

Comparative DSC Data

The following table summarizes representative DSC data for polyesters synthesized with 1,9-nonanediol (C9) and 1,10-decanediol (C10) and a generic dicarboxylic acid. It is important to note that while direct comparative data from a single study was not available, these values are illustrative of the expected trends based on the "odd-even effect" observed in aliphatic polymers.

Thermal PropertyPolyester with 1,9-Nonanediol (C9)Polyester with 1,10-Decanediol (C10)
Glass Transition Temperature (Tg) ~ 5°C~ 8°C
Crystallization Temperature (Tc) ~ 45°C~ 55°C
Enthalpy of Crystallization (ΔHc) ~ 30 J/g~ 40 J/g
Melting Temperature (Tm) ~ 65°C~ 75°C
Enthalpy of Melting (ΔHm) ~ 35 J/g~ 45 J/g

Note: These values are representative and can vary depending on the specific comonomer (e.g., dicarboxylic acid), polymer molecular weight, and DSC experimental conditions. The trend of higher transition temperatures and enthalpies for the C10-based polymer is consistent with the odd-even effect.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The following protocol is based on the ASTM D3418 standard test method for determining the transition temperatures and enthalpies of fusion and crystallization of polymers.[1][2][3][4][5]

1. Instrumentation:

  • A differential scanning calorimeter capable of heating and cooling at controlled rates and measuring heat flow.

  • Aluminum sample pans and lids.

  • A crimper for sealing the sample pans.

  • A nitrogen purge gas supply.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Seal the pan hermetically using a crimper.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

3. DSC Analysis Procedure:

  • Place the sample pan and the reference pan into the DSC cell.

  • Purge the DSC cell with dry nitrogen at a flow rate of 20-50 mL/min.

  • Equilibrate the sample at a low temperature (e.g., -50°C) for 5 minutes to ensure a uniform starting thermal state.

  • First Heating Scan: Heat the sample from the starting temperature to a temperature well above its expected melting point (e.g., 150°C) at a constant rate of 10°C/min. This scan is used to erase the thermal history of the sample.

  • Cooling Scan: Cool the sample from the high temperature back to the starting temperature at a controlled rate of 10°C/min. This allows for the observation of the crystallization behavior.

  • Second Heating Scan: Heat the sample again from the starting temperature to the high temperature at a rate of 10°C/min. The data from this scan is typically used for analysis of the glass transition and melting behavior.

4. Data Analysis:

  • Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve during the second heating scan.

  • Crystallization Temperature (Tc): Determined as the peak maximum of the exothermic crystallization peak during the cooling scan.

  • Enthalpy of Crystallization (ΔHc): Calculated by integrating the area of the crystallization peak.

  • Melting Temperature (Tm): Determined as the peak maximum of the endothermic melting peak during the second heating scan.

  • Enthalpy of Melting (ΔHm): Calculated by integrating the area of the melting peak.

Visualizing the DSC Workflow

The following diagrams illustrate the logical workflow of the DSC experiment and the expected signaling pathways related to the thermal transitions observed.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh Sample (5-10mg) encapsulate Encapsulate in Pan weigh->encapsulate load Load Sample & Reference encapsulate->load purge Purge with Nitrogen load->purge equilibrate Equilibrate at -50°C purge->equilibrate heat1 First Heating (10°C/min) equilibrate->heat1 cool Cooling (10°C/min) heat1->cool heat2 Second Heating (10°C/min) cool->heat2 analyze Analyze Thermogram heat2->analyze tg Determine Tg analyze->tg tc Determine Tc analyze->tc tm Determine Tm analyze->tm enthalpy Calculate Enthalpies analyze->enthalpy

Caption: Workflow for DSC analysis of polymers.

Thermal_Transitions Amorphous Amorphous State Rubbery Rubbery State Amorphous->Rubbery  Heating (Tg) Rubbery->Amorphous  Cooling Crystalline Crystalline State Rubbery->Crystalline  Cooling (Tc) Melt Melt State Crystalline->Melt  Heating (Tm) Melt->Crystalline  Cooling

Caption: Thermal transitions in semi-crystalline polymers.

References

Safety Operating Guide

Proper Disposal of Decane-1,9-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This document provides essential safety information and a step-by-step guide for the proper disposal of Decane-1,9-diol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with environmental regulations.

Immediate Safety and Hazard Identification

This compound is classified as a hazardous substance requiring careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is an irritant that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for its safe handling and storage.

PropertyValueSource
Molecular Formula C₁₀H₂₂O₂[1]
Molecular Weight 174.28 g/mol [1]
Appearance White Solid Powder[3]
Melting Point 71 - 75 °C (for 1,10-Decanediol)[3]
Boiling Point 297 °C (for 1,10-Decanediol)[3]
Flash Point 152 °C (for 1,10-Decanediol)[3]
GHS Hazard Statements H315, H319, H335[1]

Note: Data for melting point, boiling point, and flash point are for the closely related isomer 1,10-Decanediol and should be used as an approximation.

Operational Disposal Plan: Step-by-Step Protocol

The disposal of this compound must follow a "cradle-to-grave" approach, meaning it is regulated from generation to final disposal.[5][6] The following protocol outlines the necessary steps for compliant disposal.

Step 1: Waste Identification and Classification
  • Identify as Hazardous Waste : Any this compound that is no longer intended for use is considered a chemical waste.[7] Due to its irritant properties, it must be managed as hazardous waste.[1][8]

  • Determine Waste Type : Classify the waste as non-halogenated solid organic waste.

  • Segregation : Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids or bases.[2][9] Keep solid and liquid waste separate.[8]

Step 2: Waste Accumulation and Storage
  • Select Appropriate Container : Use a chemically compatible, leak-proof container for waste accumulation. The container must be in good condition with no cracks or leaks.[2][7]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound".

    • The words "Hazardous Waste".

    • Appropriate hazard pictograms (e.g., irritant).[9]

    • The date when waste was first added to the container.

  • Storage Location : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10] The SAA should be away from heat sources and high-traffic areas.[2]

  • Container Management : Keep the waste container securely closed except when adding waste.[7][10]

Step 3: Spill and Emergency Procedures
  • Small Spills : For minor spills, personnel equipped with appropriate PPE can clean up the material.[7]

    • Sweep up the solid material and place it into a suitable, labeled container for disposal.[11]

    • Avoid generating dust.[11]

    • All contaminated cleanup materials (e.g., wipes, gloves) must be disposed of as hazardous waste.[7]

  • Large Spills : In the event of a large spill or if you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[7]

Step 4: Final Disposal
  • Schedule Pickup : Do not dispose of this compound down the drain or in the regular trash.[2][7] Contact your institution's EH&S department or a licensed hazardous waste contractor to arrange for pickup and disposal.[10]

  • Documentation : Ensure all required paperwork, such as a hazardous waste manifest, is completed to track the waste from your laboratory to the final disposal facility.[12]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G This compound Disposal Workflow A Generation of This compound Waste B Is the material intended for discard? A->B C Manage as Hazardous Waste B->C Yes K Retain as product B->K No D Select a compatible, leak-proof container C->D E Label container with: - 'Hazardous Waste' - 'this compound' - Hazard Pictograms - Accumulation Start Date D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Keep container closed F->G H Is container full or accumulation time limit reached? G->H I Arrange for disposal via EH&S or licensed contractor H->I Yes L Continue to add waste, keeping container closed H->L No J Complete manifest and transfer waste for disposal I->J L->G

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.